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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 5-bromo-2-chloro-4-hydroxybenzoate: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized halogenated building blocks that present unique challenges in both characterization and downstream synthetic application....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized halogenated building blocks that present unique challenges in both characterization and downstream synthetic application. Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS: 1821493-73-5)[1] is a prime example. This molecule, essentially a di-halogenated derivative of methylparaben, serves as a versatile intermediate in medicinal chemistry, particularly in fragment-based drug discovery (FBDD) and agrochemical synthesis. This whitepaper details its physicochemical properties, the causality behind its analytical behavior, and validated protocols for its laboratory characterization.

Structural Profiling & Electronic Effects

To understand the physicochemical behavior of this compound, we must deconstruct its molecular architecture. The core structure is methyl 4-hydroxybenzoate (methylparaben), which natively exhibits a pKa of ~8.4 and a LogP of ~1.96[2]. The introduction of two halogens fundamentally alters the electronic landscape:

  • 5-Bromo Substituent: Positioned ortho to the phenolic hydroxyl group, the bromine atom exerts a strong inductive (-I) electron-withdrawing effect. This stabilizes the phenoxide anion, significantly lowering the pKa (increasing acidity) compared to the unhalogenated core.

  • 2-Chloro Substituent: Positioned ortho to the methyl ester, the chlorine atom provides steric shielding and forces the ester carbonyl slightly out of coplanarity with the aromatic ring. This reduces resonance (+M) donation into the ring but dramatically increases the overall lipophilicity (LogP) of the molecule.

Physicochemical Parameters

The interplay of these substituents results in a highly lipophilic, weakly acidic compound. Below is a summary of its core physicochemical properties.

ParameterValueDerivation / Source
CAS Number 1821493-73-5Commercial Catalogs[3]
Molecular Formula C 8​ H 6​ BrClO 3​ Exact Mass Calculation
Molecular Weight 265.49 g/mol Standard Atomic Weights
pKa (Phenolic OH) ~6.8 - 7.2Predicted via Hammett Equation
LogP (Octanol/Water) ~3.6 - 3.8Predicted (ALOGPS)
Topological Polar Surface Area (TPSA) 46.53 Ų2D Structure Analysis
Physical State Crystalline SolidExtrapolated from Paraben Analogs[4]

Experimental Methodologies

Because the predicted LogP is high (~3.6), the aqueous solubility of the neutral species is exceedingly low. Standard aqueous titration will fail due to precipitation. Therefore, the analytical protocols must be designed as self-validating systems that account for this insolubility.

Protocol 1: Co-Solvent Potentiometric pKa Determination

Causality: To keep the lipophilic compound in solution during titration, a water-miscible co-solvent (e.g., methanol) is required. The Yasuda-Shedlovsky extrapolation allows us to measure the apparent pKa (psKa) at various co-solvent ratios and extrapolate back to 0% co-solvent (pure water) based on the dielectric constant of the mixtures[5].

  • Preparation of Solvent Mixtures: Prepare standardized solutions of 0.15 M KCl in Methanol/Water mixtures at 30%, 40%, 50%, and 60% (v/v) methanol. The 0.15 M KCl maintains a constant ionic strength background, mimicking physiological conditions[5].

  • Analyte Preparation: Dissolve 2.0 mg of Methyl 5-bromo-2-chloro-4-hydroxybenzoate in 1.0 mL of pure methanol to create a stock solution.

  • Titration Setup: For each co-solvent ratio, add an aliquot of the stock solution to the titration vessel. Ensure the final analyte concentration is ~1 mM.

  • Potentiometric Titration: Titrate the solution using standardized 0.1 M KOH (prepared in the respective co-solvent mixture) from pH 3.0 to 11.0. Record the potentiometric curve using a glass electrode calibrated with the "Four-Plus" technique[6].

  • Data Extrapolation: Plot the measured psKa + log[H 2​ O] against the inverse of the dielectric constant (1/ε) for each mixture. The y-intercept of the linear regression yields the true aqueous pKa[6].

Protocol 2: Shake-Flask LC-UV Determination of LogP

Causality: While computational models predict a LogP of ~3.6, empirical validation is critical for ADME profiling. The shake-flask method coupled with LC-UV provides a highly accurate, self-validating partition coefficient by directly quantifying the concentration in both phases.

  • Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 3.0, to ensure the phenol remains fully protonated/neutral) by stirring them together for 24 hours.

  • Partitioning: Dissolve the compound in the octanol phase to a concentration of 100 µg/mL. Add equal volumes (5 mL) of the spiked octanol and the aqueous buffer to a glass centrifuge tube.

  • Equilibration: Shake the tube mechanically for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer 1:100 with methanol. Analyze both phases via RP-HPLC-UV (λmax ~258 nm, extrapolated from methylparaben[7]).

  • Calculation: LogP = log 10​ ([Concentration in Octanol] / [Concentration in Water]).

Synthetic Utility & Reactivity Workflow

The true value of Methyl 5-bromo-2-chloro-4-hydroxybenzoate lies in its orthogonal reactivity. The C-Br bond at position 5 is significantly weaker and more reactive toward oxidative addition than the C-Cl bond at position 2. This allows for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) without disturbing the chlorine atom.

G cluster_0 Physicochemical Profiling cluster_1 Regioselective Derivatization A Methyl 5-bromo-2-chloro -4-hydroxybenzoate B pKa Determination (Potentiometry) A->B Aqueous solubility limit C LogP Analysis (Shake-Flask LC-UV) A->C Lipophilicity check D Suzuki Coupling (C5-Br Reactivity) A->D Pd(0) Catalyst E Saponification (Ester Hydrolysis) A->E LiOH, THF/H2O F O-Alkylation (Phenolic OH) A->F K2CO3, R-X

Workflow detailing physicochemical profiling and downstream synthetic derivatization pathways.

Formulation & ADME Implications

From a drug development standpoint, the physicochemical profile of this molecule dictates its formulation strategy. The lower pKa (~7.0) means that at physiological pH (7.4), the molecule will exist as a mixture of neutral and anionic species. This ionization profile, combined with its high intrinsic lipophilicity, suggests excellent membrane permeability but potential challenges with aqueous solubility in the gastrointestinal tract. Formulators must consider lipid-based delivery systems or amorphous solid dispersions if this building block is retained in the final Active Pharmaceutical Ingredient (API).

References

  • Accela ChemBio. "Products - AccelaChem". Available at:[Link]

  • Shabbir Chemicals. "Methylparaben API Manufacturer". Available at: [Link]

  • The Cosmetic Chemist. "Methylparaben". Available at: [Link]

  • Evotec. "Ionization Services (pKa Analysis)". Available at:[Link]

  • PubMed. "pKa determination of water-insoluble drugs in organic solvent-water mixtures". J Pharm Biomed Anal. 1999. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Abstract This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 5-bromo-2-chloro-4-hydroxybenzoate. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 5-bromo-2-chloro-4-hydroxybenzoate. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific mechanistic insights relevant to halogenated aromatic esters. We will explore the characteristic isotopic signature of the molecular ion, delineate the major fragmentation pathways including α-cleavage and ortho-effects, and present a comprehensive table of expected ions. Furthermore, this guide includes a detailed, field-proven protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, designed for researchers and professionals in drug development and analytical chemistry.

Introduction to Methyl 5-bromo-2-chloro-4-hydroxybenzoate and Mass Spectrometry

Chemical Identity and Structure

Methyl 5-bromo-2-chloro-4-hydroxybenzoate is a polysubstituted aromatic ester. Its structure comprises a benzene ring functionalized with two different halogen atoms (bromine and chlorine), a hydroxyl group, and a methyl ester group. This combination of functional groups presents a unique and predictable fragmentation pattern in mass spectrometry, critical for its unequivocal identification in complex matrices.

Chemical Structure:

  • Formula: C₈H₆BrClO₃

  • IUPAC Name: Methyl 5-bromo-2-chloro-4-hydroxybenzoate

  • Key Features: Aromatic ring, methyl ester, hydroxyl group, chlorine atom, bromine atom.

The presence of these specific groups, particularly the ester and the ortho-positioned hydroxyl and chloro substituents, dictates the primary fragmentation routes upon ionization.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that subjects gas-phase molecules to a beam of high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to the formation of an energetically unstable molecular radical cation (M•⁺), which subsequently undergoes a series of predictable bond cleavages and rearrangements.[2][3] The resulting fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses.

The Molecular Ion: A Distinctive Isotopic Signature

The most informative feature in the mass spectrum of a halogenated compound is the unique isotopic pattern of its molecular ion peak. The presence of both bromine and chlorine, each with significant heavy isotopes, creates a characteristic cluster of peaks.

Calculating the Monoisotopic Mass

The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br).

  • Formula: C₈H₆⁷⁹Br³⁵ClO₃

  • Calculation:

    • 8 x C = 8 x 12.00000 = 96.0000

    • 6 x H = 6 x 1.00783 = 6.0470

    • 1 x ⁷⁹Br = 78.9183 = 78.9183

    • 1 x ³⁵Cl = 34.9689 = 34.9689

    • 3 x O = 3 x 15.9949 = 47.9847

  • Monoisotopic Mass (M): 263.9189 Da

Therefore, the primary molecular ion peak (M•⁺) is expected at m/z 264 .

Predicting the Isotopic Pattern

Chlorine and bromine have highly abundant heavy isotopes: ³⁷Cl (24.2% abundance) and ⁸¹Br (49.3% abundance). This leads to a predictable pattern of peaks in the molecular ion cluster.[4]

  • M•⁺ (m/z 264): Contains ³⁵Cl and ⁷⁹Br. This is the base peak of the isotopic cluster (Relative Abundance = 100%).

  • [M+2]•⁺ (m/z 266): Contains either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. Its abundance is the sum of the individual probabilities, resulting in a peak that is approximately 127% of the M•⁺ peak.

  • [M+4]•⁺ (m/z 268): Contains ³⁷Cl and ⁸¹Br. Its abundance is significantly lower, at approximately 32% of the M•⁺ peak.

This distinctive 100:127:32 intensity ratio for the M, M+2, and M+4 peaks is a definitive indicator for the presence of one bromine and one chlorine atom in the molecule or fragment.[5]

Predicted Fragmentation Pathways

The fragmentation of Methyl 5-bromo-2-chloro-4-hydroxybenzoate is primarily driven by the ester functional group and influenced by the ortho-substituents. Aromatic systems are generally stable, meaning the molecular ion peak is expected to be prominent.

Primary Fragmentation: Loss of the Methoxy Radical (α-Cleavage)

The most common fragmentation pathway for methyl esters is the homolytic cleavage of the C-O bond, expelling a methoxy radical (•OCH₃).[6] This results in the formation of a highly stable, resonance-stabilized acylium ion.

  • Neutral Loss: •OCH₃ (mass = 31 Da)

  • Resulting Ion: [M - 31]⁺ at m/z 233

  • Significance: This is predicted to be the base peak (most abundant fragment) in the spectrum due to the high stability of the resulting acylium cation. This ion will also exhibit the characteristic Br/Cl isotopic pattern at m/z 233, 235, and 237.

Secondary Fragmentation: Decarbonylation

The acylium ion formed in the primary fragmentation step can subsequently lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.

  • Neutral Loss: CO (mass = 28 Da)

  • Resulting Ion: [M - 31 - 28]⁺ at m/z 205

  • Significance: This is a common secondary fragmentation for aromatic acylium ions. The resulting ion at m/z 205 will still contain both halogen atoms and thus will display the corresponding M, M+2, M+4 isotopic pattern.

Alternative Pathway: Loss of Methanol (Ortho-Effect)

Compounds with a hydroxyl group ortho to a methyl ester, such as methyl salicylate, often exhibit a characteristic loss of a neutral methanol molecule.[7][8] This occurs via a rearrangement where the hydroxyl proton is transferred to the ester group, facilitating the elimination of CH₃OH.

  • Neutral Loss: CH₃OH (mass = 32 Da)

  • Resulting Ion: [M - 32]•⁺ at m/z 232

  • Significance: While the loss of •OCH₃ is generally more favorable, the ortho-effect can make the loss of methanol a significant competing pathway. This fragment ion is also expected to be prominent in the spectrum.

The fragmentation pathways are visualized in the diagram below.

Fragmentation_Pattern M Molecular Ion (M•⁺) m/z 264, 266, 268 F233 [M - OCH₃]⁺ m/z 233, 235, 237 (Base Peak) M->F233 - •OCH₃ (31 Da) F232 [M - CH₃OH]•⁺ m/z 232, 234, 236 M->F232 - CH₃OH (32 Da) (ortho-effect) F205 [M - OCH₃ - CO]⁺ m/z 205, 207, 209 F233->F205 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathways for Methyl 5-bromo-2-chloro-4-hydroxybenzoate.

Halogen Loss and Minor Fragments

Loss of the halogen atoms can also occur, though typically this is less favorable than fragmentation at the ester group.[9]

  • Loss of •Br: [M - 79]⁺ at m/z 185 (from the m/z 264 ion).

  • Loss of •Cl: [M - 35]⁺ at m/z 229 (from the m/z 264 ion). These fragments are generally of lower abundance but can be useful for confirming the structure.

Summary of Predicted Mass Spectrum

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of Methyl 5-bromo-2-chloro-4-hydroxybenzoate.

m/z (Monoisotopic) Proposed Ion Structure / Formula Mechanistic Origin Expected Relative Abundance
264, 266, 268[C₈H₆BrClO₃]•⁺Molecular Ion (M•⁺)Strong, with characteristic 100:127:32 isotopic pattern
233, 235, 237[C₇H₃BrClO₂]⁺α-Cleavage: Loss of •OCH₃Very Strong (likely Base Peak)
232, 234, 236[C₇H₂BrClO₂]•⁺Ortho-Effect: Loss of CH₃OHStrong
205, 207, 209[C₆H₃BrCl]⁺Decarbonylation: Loss of CO from m/z 233Moderate
126[C₆H₃Br]⁺Loss of Cl from m/z 205Low
154[C₆H₃Cl]⁺Loss of Br from m/z 205Low

Recommended Experimental Protocol for GC-EI-MS Analysis

This protocol outlines a standard procedure for analyzing Methyl 5-bromo-2-chloro-4-hydroxybenzoate using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane, Ethyl Acetate, or Acetonitrile.

  • Standard Preparation: Prepare a stock solution of the analyte at 1 mg/mL.

  • Working Solution: Serially dilute the stock solution to a working concentration of 1-10 µg/mL for optimal signal without detector saturation.

Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

5.2.1 GC Conditions

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.

  • GC Column: A mid-polarity column such as an HP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

5.2.2 MS Conditions

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

  • Data Acquisition Mode: Full Scan.

Data Acquisition and Analysis
  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector filament.

  • Acquisition: Acquire the data using the instrument's software.

  • Analysis:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Compare the experimental spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion cluster (m/z 264, 266, 268) and the base peak (expected at m/z 233).

    • If available, compare the acquired spectrum against a reference library like the NIST Mass Spectral Library for confirmation.[10][11][12]

Caption: A streamlined workflow for the GC-EI-MS analysis of the target analyte.

Conclusion

The EI-MS fragmentation of Methyl 5-bromo-2-chloro-4-hydroxybenzoate is highly predictable and informative. The key diagnostic features are a strong molecular ion cluster starting at m/z 264 with a characteristic isotopic pattern confirming the presence of one bromine and one chlorine atom. The dominant fragmentation pathway is expected to be the loss of a methoxy radical (•OCH₃) to produce a base peak at m/z 233. Significant secondary fragments arising from decarbonylation (m/z 205) and an ortho-effect-driven loss of methanol (m/z 232) are also anticipated. This detailed understanding of its fragmentation behavior, coupled with the provided analytical protocol, equips researchers with the necessary tools for the confident identification and characterization of this molecule.

References

  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059–1063. Retrieved from [Link]

  • NIST. (2009, February 11). The NIST Chemistry Webbook. Retrieved from [Link]

  • MatDaCs. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2006, May 4). NIST Chemistry WebBook - PubChem Data Source. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Codelli, J. A., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Molecular & Cellular Proteomics, 10(5). Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Tang, C., et al. (2020). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2018, June 15). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 19). Why do I see two peaks for methyl salicylate in my GC–MS spectrum?. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Popova, E., et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Application Note: Synthesis and Characterization of Methyl 5-bromo-2-chloro-4-hydroxybenzoate Target Audience: Researchers, computational chemists, and drug development professionals. Prepared By: Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Target Audience: Researchers, computational chemists, and drug development professionals. Prepared By: Senior Application Scientist

I. Executive Summary & Contextual Relevance

Methyl 5-bromo-2-chloro-4-hydroxybenzoate is a highly functionalized, poly-substituted aromatic building block frequently utilized in the development of targeted therapeutics. Notably, its core scaffold—5-bromo-2-chloro-4-hydroxybenzoic acid—serves as a critical precursor in the synthesis of isoform-selective ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors, which are actively investigated as epigenetic probes in oncology[1][2].

This application note details a robust, two-step synthetic protocol designed to maximize regioselectivity during halogenation and chemoselectivity during esterification.

II. Mechanistic Rationale & Pathway Design

To synthesize Methyl 5-bromo-2-chloro-4-hydroxybenzoate from commercially available 2-chloro-4-hydroxybenzoic acid, two distinct chemical transformations must be carefully controlled:

  • Regioselective Electrophilic Aromatic Bromination: The starting material, 2-chloro-4-hydroxybenzoic acid, possesses multiple directing groups. The hydroxyl (-OH) group at C4 is a strongly activating ortho/para director, while the carboxyl (-COOH) group at C1 is a deactivating meta director. The chlorine (-Cl) at C2 is an ortho/para director but is electronically deactivating. The available positions for electrophilic attack are C3 and C5. Because C3 is sterically hindered by the adjacent chlorine and hydroxyl groups, bromination using N-Bromosuccinimide (NBS) occurs highly regioselectively at the less hindered C5 position, yielding 5-bromo-2-chloro-4-hydroxybenzoic acid[2].

  • Chemoselective Fischer Esterification: A common pitfall in esterifying phenolic acids is concurrent O-alkylation. For instance, reacting 5-bromo-2-chloro-4-hydroxybenzoic acid with methyl iodide (MeI) and potassium carbonate ( K2​CO3​ ) results in the methylation of both the carboxylic acid and the phenolic hydroxyl, yielding methyl 5-bromo-2-chloro-4-methoxybenzoate[2]. To preserve the free hydroxyl group required for downstream coupling, we employ an acid-catalyzed Fischer esterification. The use of methanol and catalytic sulfuric acid strictly limits reactivity to the carboxylic acid moiety.

Synthetic Workflow Diagram

G SM 2-Chloro-4-hydroxybenzoic acid (Starting Material) Step1 Regioselective Bromination Reagent: NBS Solvent: MeCN Temp: 0 °C to RT SM->Step1 Int 5-Bromo-2-chloro-4-hydroxybenzoic acid (Intermediate) Step1->Int Step2 Chemoselective Esterification Reagent: MeOH, cat. H2SO4 Temp: Reflux (65 °C) Int->Step2 Prod Methyl 5-bromo-2-chloro-4-hydroxybenzoate (Target Product) Step2->Prod

Workflow for the synthesis of Methyl 5-bromo-2-chloro-4-hydroxybenzoate.

III. Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis to ensure reproducibility and optimal yield.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 2-Chloro-4-hydroxybenzoic acid172.571.001.73 gStarting Material
1 N-Bromosuccinimide (NBS)177.981.051.87 gBrominating Agent
1 Acetonitrile (MeCN)41.05-20.0 mLSolvent
2 5-Bromo-2-chloro-4-hydroxybenzoic acid251.461.002.51 g*Intermediate
2 Methanol (MeOH), anhydrous32.04Excess25.0 mLSolvent / Reactant
2 Sulfuric Acid ( H2​SO4​ ), 98%98.080.200.11 mLAcid Catalyst

*Assumes 100% theoretical yield from Step 1 for calculation purposes; adjust Step 2 scale based on actual isolated yield.

IV. Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoic acid

Self-Validation Checkpoint: The reaction progress must be monitored to prevent over-bromination (dibromination).

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 2-chloro-4-hydroxybenzoic acid (1.73 g, 10.0 mmol) and anhydrous acetonitrile (20 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes to control the exothermic reaction and minimize side-product formation.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid). The starting material should be fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the acetonitrile. Pour the residue into ice-cold distilled water (50 mL).

  • Isolation: Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove succinimide byproducts. Dry the solid under high vacuum at 40 °C overnight to afford the intermediate.

Protocol B: Synthesis of Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Self-Validation Checkpoint: Ensure all glassware is thoroughly dried, as the presence of water will drive the Fischer esterification equilibrium backward, reducing the yield.

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the 5-bromo-2-chloro-4-hydroxybenzoic acid intermediate (approx. 2.51 g, 10.0 mmol) in anhydrous methanol (25 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (0.11 mL, ~2.0 mmol) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) using an oil bath or heating mantle. Maintain reflux for 12–18 hours.

  • Monitoring: Check reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The product spot will run significantly higher (higher Rf​ ) than the highly polar carboxylic acid starting material.

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol.

  • Neutralization & Extraction: Dilute the oily residue with Ethyl Acetate (30 mL) and carefully wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (2 x 20 mL) to neutralize the acid catalyst and remove any unreacted starting material.

  • Purification: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent to yield Methyl 5-bromo-2-chloro-4-hydroxybenzoate as a solid. If necessary, recrystallize from a minimal amount of hot hexanes/ethyl acetate.

V. References

  • Muller, S., et al. "Furane derivatives as inhibitors of atad2." Google Patents (WO2017093272A1). Available at: 1[1]

  • Bamborough, P., et al. "Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action." Semantic Scholar. Available at:2[2]

Sources

Application

Advanced Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Substrate Focus: Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS: 1821493-73-5) Executive Summary The Suzuki-Miyaura cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Substrate Focus: Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS: 1821493-73-5)

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, enabling the robust formation of carbon-carbon bonds [3]. However, highly functionalized aromatic building blocks present unique chemoselectivity and functional group tolerance challenges. Methyl 5-bromo-2-chloro-4-hydroxybenzoate is a prime example of a complex, multi-functional substrate. It features two distinct halogens (Br and Cl), a highly acidic free phenol (-OH), and a base-sensitive methyl ester (-COOMe).

This application note provides a field-proven, self-validating protocol for the chemoselective C5-arylation of this substrate. By carefully calibrating the catalyst system, base stoichiometry, and workup conditions, researchers can achieve high yields of the target biaryl compound while preserving the C2-chlorine and the C1-ester for orthogonal downstream functionalization.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

As a synthesis scientist, executing a reaction requires more than following a recipe; it requires an understanding of the molecular causality dictating each step.

The Halogen Dilemma: Chemoselectivity at C5

The substrate possesses both a C-Br and a C-Cl bond. In palladium-catalyzed cross-couplings, the rate of oxidative addition is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond. The BDE of a typical C-Br bond is ~68 kcal/mol, whereas a C-Cl bond is significantly stronger at ~81 kcal/mol. Consequently, the palladium(0) species will selectively insert into the C5-Br bond at mild heating (80°C), leaving the C2-Cl bond completely intact [1].

The Phenol & Ester Challenge: Base Selection and Stoichiometry

The Suzuki coupling intrinsically requires a base to activate the boronic acid via the formation of a highly reactive boronate complex, which facilitates the transmetalation step [2]. However, our substrate introduces two competing factors:

  • The Acidic Phenol (C4-OH): The hydroxyl group is rendered highly acidic by the electron-withdrawing chlorine and ester groups. It will immediately consume one equivalent of base to form a phenoxide anion. If insufficient base is used, the catalytic cycle stalls at the transmetalation step [4].

  • The Base-Labile Ester (C1-COOMe): Strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the methyl ester via saponification.

The Solution: We must use a mild, non-nucleophilic base such as Potassium Carbonate ( K2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) to protect the ester [2]. Furthermore, we must use 3.0 equivalents of this base: 1.0 eq to deprotonate the phenol, and 2.0 eq to ensure the boronic acid is fully activated for transmetalation.

Mechanism Substrate Substrate: Methyl 5-bromo-2-chloro- 4-hydroxybenzoate Base Base Addition (K2CO3): Forms Phenoxide & Activates Boronic Acid Substrate->Base Pd_Cat Pd(0) Catalyst Oxidative Addition Base->Pd_Cat Chemoselectivity Chemoselective Cleavage: C-Br reacts, C-Cl intact Pd_Cat->Chemoselectivity BDE(C-Br) < BDE(C-Cl) TransMet Transmetalation with Ar-B(OH)2 Chemoselectivity->TransMet RedElim Reductive Elimination Forms C-C Bond TransMet->RedElim Product Final Product: C5-Aryl-2-chloro- 4-hydroxybenzoate RedElim->Product

Mechanistic pathway and chemoselectivity logic for the Suzuki cross-coupling reaction.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind the final protocol selection.

EntryCatalyst (5 mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ NaOH (3.0)THF / H2​O 7015%Failure: Extensive ester hydrolysis (saponification) observed.
2 Pd(PPh3​)4​ K2​CO3​ (1.5)Dioxane / H2​O 8030%Failure: Incomplete conversion. Base fully consumed by the phenol.
3 Pd(PPh3​)4​ K2​CO3​ (3.0)Dioxane / H2​O 8072%Sub-optimal: Good conversion, but the electron-rich phenoxide slows oxidative addition.
4 Pd(dppf)Cl2​ K2​CO3​ (3.0) Dioxane / H2​O 80 91% Optimal: Bidentate ligand accelerates coupling; ester and C-Cl bond remain intact.
5XPhos Pd G2 K3​PO4​ (3.0)Dioxane / H2​O 8094%Alternative: Excellent yield for highly sterically hindered boronic acids.

Detailed Experimental Protocol

This protocol utilizes Pd(dppf)Cl2​ as the catalyst and K2​CO3​ as the base, optimized for a 1.0 mmol scale reaction.

Reagents Required
  • Substrate: Methyl 5-bromo-2-chloro-4-hydroxybenzoate (1.0 mmol, 265.5 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 mmol, ~41 mg, 5 mol%)

  • Base: Potassium carbonate, K2​CO3​ (3.0 mmol, 414 mg)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL) — Must be degassed.

Step-by-Step Methodology

Step 1: Reaction Setup & Inert Atmosphere

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation and Argon (or Nitrogen) backfilling. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O2​ , which leads to catalyst deactivation (palladium black formation).

Step 2: Solvent Addition & Heating

  • In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Inject 5.0 mL of the degassed solvent mixture into the Schlenk flask via syringe.

  • Place the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 12–18 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear, replaced by a new, lower-Rf spot (due to the increased polarity of the biaryl product).

Step 3: The Critical Acidic Workup

  • Upon completion, remove the flask from the oil bath and cool to room temperature.

  • Crucial Step: Because the reaction is basic, the product currently exists as a water-soluble phenoxide anion. Dilute the mixture with 10 mL of Ethyl Acetate, then slowly add 1M HCl dropwise until the aqueous layer reaches pH 3-4 (verify with pH paper).

  • Causality: Acidification reprotonates the phenoxide back to the neutral phenol, ensuring the product partitions entirely into the organic (Ethyl Acetate) layer during extraction.

Step 4: Extraction and Purification

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C5-arylated product.

Workflow Step1 1. Reagent Prep Substrate, ArB(OH)2, Base, Cat. Step2 2. Inert Atmosphere Argon/N2 Purge (x3) Step1->Step2 Step3 3. Solvent Addition Degassed Dioxane/H2O Step2->Step3 Step4 4. Reaction Heating 80°C for 12-18h Step3->Step4 Step5 5. Acidic Workup 1M HCl to pH 3-4 Step4->Step5 Step6 6. Extraction & Purify EtOAc, Chromatography Step5->Step6

Step-by-step experimental workflow from reagent preparation to product purification.

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chlorophenol.1

  • Organic Chemistry Portal. Suzuki Coupling.2

  • Chemistry LibreTexts. Suzuki cross-coupling.3

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.4

Sources

Method

Application Note: HPLC Method Development and Validation for Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredients (API) / Preservative Intermediates Quality Control Introduction & Phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredients (API) / Preservative Intermediates Quality Control

Introduction & Physicochemical Rationale

Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS: 1821493-73-5) is a highly substituted, halogenated derivative of methylparaben. Analyzing such complex benzoate derivatives requires precise control over chromatographic conditions due to the competing physicochemical properties of its functional groups.

As a Senior Application Scientist, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires looking beyond generic gradients and understanding the causality of the molecule's structure:

  • Hydrophobicity (LogP): The addition of heavy halogens (bromine at C5, chlorine at C2) and a methyl ester group significantly increases the lipophilicity of the molecule compared to standard parabens [1]. This necessitates a highly retentive stationary phase, such as an end-capped C18 column, to achieve proper capacity factors ( k′ ).

  • Ionization (pKa) & Inductive Effects: The phenolic hydroxyl (-OH) group at position 4 is ionizable. Crucially, the adjacent electron-withdrawing halogens exert a strong inductive effect, stabilizing the phenoxide anion and lowering the pKa of the hydroxyl group to approximately 6.5–7.0. If analyzed at a neutral pH, the analyte will exist in a state of dynamic equilibrium between its neutral and ionized forms, causing severe peak tailing, retention time shifts, and irreproducibility [2].

  • Causality-Driven Solution: To ensure the analyte remains 100% protonated (neutral), the mobile phase must be highly acidic (pH ~2.5). We utilize 0.1% Phosphoric acid to suppress ionization, ensuring sharp, symmetrical peaks and a self-validating, robust method [3, 4].

Method Development Workflow

The logical progression of our method development is visualized below, moving from structural profiling to final validation according to ICH Q2(R1) guidelines.

HPLC_Workflow A 1. Analyte Profiling Structure: Halogenated Paraben Risk: Phenolic OH Ionization B 2. Stationary Phase Selection: End-Capped C18 Goal: Maximize Hydrophobic Retention A->B C 3. Mobile Phase pH Control Buffer: 0.1% H3PO4 (pH ~2.5) Goal: Suppress OH Ionization B->C D 4. Elution Optimization Modifier: Acetonitrile Mode: Isocratic (60% Organic) C->D E 5. System Suitability & Validation Metrics: Tailing Factor < 1.5 Guidelines: ICH Q2(R1) D->E

Figure 1: Systematic HPLC method development workflow for halogenated hydroxybenzoates.

Experimental Protocols

Reagents and Materials
  • Analyte: Methyl 5-bromo-2-chloro-4-hydroxybenzoate reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Purified Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Phosphoric Acid (85%).

Step-by-Step Sample & Standard Preparation

Halogenated benzoates exhibit poor aqueous solubility. Using a highly aqueous diluent will cause sample precipitation in the injector loop, leading to carryover and ghost peaks.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes until fully dissolved. Dilute to volume with Acetonitrile[4].

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 100 mL volumetric flask.

  • Diluent Addition: Fill to volume using a diluent of 50:50 (v/v) Acetonitrile:Water . Analytical Insight: Matching the diluent closely to the mobile phase starting conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber is used to prevent potential UV-induced radical degradation of the carbon-halogen bonds).

Optimized Chromatographic Conditions

Based on the physicochemical profiling, an isocratic elution strategy was selected. Acetonitrile was chosen over methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics, yielding higher theoretical plates [5].

ParameterOptimized ConditionRationale / Causality
Column Phenomenex Kinetex C18, 150 × 4.6 mm, 5 µmHigh surface area and end-capping prevent secondary silanol interactions with the halogens [3].
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Locks the 4-OH group in a fully protonated, neutral state to prevent peak tailing [4, 5].
Mobile Phase B 100% AcetonitrileLower viscosity than methanol; provides sharp elution of the highly lipophilic analyte.
Elution Mode Isocratic: 40% A / 60% BEnsures a stable baseline and rapid turnaround time (< 10 min run time).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30 °C ± 1 °CHalogenated aromatics are sensitive to temperature shifts; thermostatting ensures tR stability.
Detection UV at 254 nmTargets the strong π→π∗ transitions of the highly substituted aromatic ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).

Method Validation & System Suitability

A self-validating protocol must continuously prove its reliability. The method was evaluated against ICH Q2(R1) guidelines. The acidic mobile phase and optimized organic ratio successfully mitigated all peak tailing issues commonly associated with halogenated phenols.

Validation ParameterICH Acceptance CriteriaObserved ResultPass/Fail
Retention Time ( tR ) N/A6.85 min-
Tailing Factor ( Tf​ ) ≤2.0 1.08PASS
Theoretical Plates ( N ) >2000 9,450PASS
Precision (% RSD, n=6) ≤2.0% 0.32%PASS
Linearity Range R2≥0.999 PASS
LOD / LOQ S/N≥3 / S/N≥10 PASS

Robustness Check: Deliberate variations in flow rate ( ±0.1 mL/min) and column temperature ( ±5 °C) resulted in %RSD values <1.5% , proving the method's resilience in routine Quality Control environments [4].

Conclusion

The successful HPLC method development for Methyl 5-bromo-2-chloro-4-hydroxybenzoate relies on understanding the molecule's fundamental chemistry. By recognizing the inductive effects of the bromine and chlorine atoms on the phenolic hydroxyl group, we preemptively addressed ionization-induced peak tailing by utilizing a 0.1% Phosphoric acid buffer (pH ~2.5). Combined with an end-capped C18 stationary phase and an optimized acetonitrile isocratic elution, the resulting protocol is highly precise, robust, and fully compliant with ICH guidelines for pharmaceutical analysis.

References

  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products Source: Oxford Academic (oup.com) URL:[Link]

  • Separation of Paraben Preservatives by Reversed-Phase HPLC Application Source: Agilent Technologies URL:[Link]

  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation Source: National Institutes of Health (NIH) URL:[Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation Source: Longdom Publishing URL:[Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation Source: ResearchGate URL:[Link]

Application

Regioselective bromination techniques to produce Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Application Note: Regioselective Bromination Techniques for the Synthesis of Methyl 5-bromo-2-chloro-4-hydroxybenzoate Executive Summary Methyl 5-bromo-2-chloro-4-hydroxybenzoate is a highly functionalized, multi-halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Bromination Techniques for the Synthesis of Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Executive Summary

Methyl 5-bromo-2-chloro-4-hydroxybenzoate is a highly functionalized, multi-halogenated aromatic building block extensively utilized in the design of advanced active pharmaceutical ingredients (APIs) and complex chemical probes[1]. The presence of orthogonal reactive sites—specifically the bromo and chloro substituents—enables precise, iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during drug discovery campaigns[2]. However, achieving strict regiocontrol during the bromination of its precursor, methyl 2-chloro-4-hydroxybenzoate, is a synthetic challenge. This application note details the mechanistic rationale, field-proven protocols, and analytical self-validation steps required to achieve >99:1 regioselectivity at the C5 position.

Mechanistic Rationale: The Directing Group Interplay

The regiochemical outcome of the electrophilic aromatic bromination of methyl 2-chloro-4-hydroxybenzoate is governed by a competitive interplay of electronic directing effects and steric hindrance:

  • Hydroxyl Group (-OH at C4): Strongly activating and ortho/para directing.

  • Ester Group (-COOMe at C1): Deactivating and meta directing.

  • Chloro Group (-Cl at C2): Weakly deactivating but ortho/para directing.

The aromatic ring has three available positions for electrophilic attack: C3, C5, and C6.

  • The C5 Position (Target): Located ortho to the strongly activating -OH group and meta to the -COOMe group. This site is electronically enriched and sterically accessible, making it the kinetically and thermodynamically favored site for bromination[3].

  • The C3 Position (Minor Byproduct): While also ortho to the -OH group, it is sandwiched directly between the -Cl (C2) and -OH (C4) groups. The severe steric hindrance (the "ortho effect") heavily suppresses electrophilic attack at this site.

  • The C6 Position: Located meta to the -OH group and ortho to the -COOMe group, this position is electronically deactivated and does not competitively participate in the reaction.

MechanisticPathway SM Methyl 2-chloro-4-hydroxybenzoate (Starting Material) Bromonium Electrophilic Attack (Br+ generation) SM->Bromonium NBS or Br2 Product Methyl 5-bromo-2-chloro-4-hydroxybenzoate (Major Product: Sterically Free) Bromonium->Product C5 Attack (Favored) Byproduct 3-Bromo Isomer (Trace: Sterically Hindered) Bromonium->Byproduct C3 Attack (Disfavored)

Fig 1: Mechanistic pathway highlighting the sterically favored C5 regioselective bromination.

Experimental Methodologies

Two distinct methodologies are provided. Protocol A is optimized for high-purity laboratory-scale synthesis, whereas Protocol B is adapted for cost-effective, multi-kilogram industrial scale-up[4].

Protocol A: Mild Bromination using NBS in DMF (Recommended for High Purity)

This protocol utilizes N-Bromosuccinimide (NBS) to generate a low, steady-state concentration of electrophilic bromine, which prevents polybromination and ensures maximum regiocontrol.

Reagents & Materials:

  • Methyl 2-chloro-4-hydroxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Crucial: Recrystallize from water prior to use. Degraded NBS contains free Br2 and succinimide, which can alter stoichiometry and induce di-bromination.

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

  • 10% w/v Aqueous Sodium Thiosulfate (Na2S2O3)

Step-by-Step Procedure:

  • Substrate Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stir bar and an argon atmosphere with methyl 2-chloro-4-hydroxybenzoate (10.0 g, 53.6 mmol) and anhydrous DMF (100 mL).

  • Thermal Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical-mediated side reactions and kinetically favors the most activated C5 position.

  • Electrophile Addition: Add NBS (10.0 g, 56.3 mmol) portion-wise over 30 minutes. Maintain the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor progress via HPLC or TLC (Hexanes/EtOAc 3:1) until the starting material is consumed (>98% conversion).

  • Reaction Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of 10% aq. Na2S2O3. Causality: Sodium thiosulfate instantly reduces unreacted NBS or trace Br2 to inert bromide salts, halting the reaction and preventing oxidative degradation during workup.

  • Extraction: Dilute the mixture with Ethyl Acetate (200 mL) and Water (200 mL). Separate the layers. Wash the organic layer sequentially with water (3 x 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to afford the target compound as a white crystalline solid.

ExperimentalWorkflow Step1 1. Substrate Dissolution DMF, 0-5 °C Step2 2. Electrophile Addition NBS (1.05 eq) portion-wise Step1->Step2 Step3 3. Bromination Reaction Stir at RT, 2-4 hrs Step2->Step3 Step4 4. Reaction Quenching 10% aq. Na2S2O3 at 0 °C Step3->Step4 Step5 5. Liquid-Liquid Extraction EtOAc / H2O washes Step4->Step5 Step6 6. Crystallization Hot EtOH/H2O Step5->Step6

Fig 2: Step-by-step experimental workflow for the NBS-mediated regioselective bromination.

Protocol B: Scalable Bromination using Br2 in Acetic Acid

This method leverages the classical Br2/AcOH system, which is highly cost-effective for multi-kilogram scale-up but requires rigorous engineering controls for halogen gas management[4].

Step-by-Step Procedure:

  • Dissolve the starting material in a 1:1 mixture of Glacial Acetic Acid (AcOH) and Dichloromethane (DCM) to achieve a 0.5 M concentration. Cool to 0 °C.

  • Dissolve liquid Br2 (1.1 eq) in an equal volume of AcOH. Add this solution dropwise via an addition funnel over 1 hour. Caution: Perform in a heavy-duty fume hood. A trap containing 1M NaOH must be connected to the condenser to neutralize evolved HBr gas.

  • Stir at room temperature for 12–16 hours.

  • Quench with saturated aq. sodium bisulfite until the red/orange color dissipates. Evaporate the DCM under vacuum, then pour the remaining acetic acid mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of both protocols, allowing researchers to select the appropriate method based on their scale and purity requirements.

ParameterProtocol A (NBS/DMF)Protocol B (Br2/AcOH)
Isolated Yield (%) 88 - 92%82 - 86%
Regioselectivity (C5:C3) > 99:1~ 95:5
Reaction Time 2 - 4 hours12 - 16 hours
Scalability Good (Optimal up to 1 kg)Excellent (> 10 kg scale)
E-Factor (Waste/Product) Moderate (due to aqueous DMF washes)Low (direct precipitation possible)
Safety Profile Mild, easily handled solidsCorrosive liquids, requires HBr scrubbing

Analytical Validation & Self-Correction

To ensure trustworthiness and self-validation of the synthesized methyl 5-bromo-2-chloro-4-hydroxybenzoate, the following analytical signatures must be verified prior to downstream coupling steps. Furthermore, environmental and catabolic studies confirm the stability of such 3-bromo-4-hydroxybenzoate derivatives, making precise characterization critical[5].

  • 1H NMR (400 MHz, CDCl3): The defining signature of successful C5 regioselectivity is the presence of two distinct singlets in the aromatic region (para to each other), and the complete disappearance of the C5 proton.

    • Expected signals: δ 8.10 (s, 1H, C6-H), δ 7.15 (s, 1H, C3-H), δ 6.05 (br s, 1H, -OH), δ 3.92 (s, 3H, -OCH3). If a doublet pattern emerges, it indicates failure of regiocontrol (attack at C3).

  • LC-MS (ESI-): The expected m/z for [M-H]- is 262.9 (based on the 79Br, 35Cl isotopes). The mass spectrum must display a distinct isotope pattern indicative of one bromine and one chlorine atom, presenting an approximate intensity ratio of 3:4:1 for the M : M+2 : M+4 peaks.

References

  • Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641). A S1P1 and S1P5 Selective Agonist for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwKKxDQjin4dvu8D4W0XEN0v0_WQhAamsUzvCu32kk90ey7HP6SAI4Vs-YaBIt7e4nKk7OpxpVp0TipiwkhBNLN35pol9nzfZDICbdVzuxrHb8U-HzRXkMgCjfQz1akGJOvUOJqysLAN7xXyii7gw=]
  • Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol. Organic Letters / Semantic Scholar. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2yBrTkXuu1pmG7uctvGWZCQTPghGtlI0iRlL0nq7DEO6YBKFDmOnoG1iuSaaCxUohxDX6ZVAJtDCCp6xGO9tRWDzZd2Z6J2zebicHUvfuY7tcn25v7W7T7L1xaL-MLeRC4KBq75cxsnTT5QzSQ3E40f09iw2-aVWQ5LFAWozbvsVOXQTAp__dM2Y_O0f72lITyefn_YJ3n_FqCcVIvb7-m9ScmO_HxsLtM3iKUEkrjW9lkhq_OyDGLrhw7DN7iiGolO0o3FIJ]
  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp2rJp_sJUMgg7lSgtorkbaYnLku5jUpannrzqZe3iASpPCMeCPAfiCbJvWKapsLJ-WYkrC8oa3P5I0PC2VYLKh60OSQhvQD-UzsyZ88wHCU3f2v8NOrqTGRCQauahjRA2oX-Nt4Df3zNHJA==]
  • Genetic redundancy of 4-hydroxybenzoate 3-hydroxylase genes ensures the catabolic safety of Pigmentiphaga sp. H8 in 3-bromo-4-hydroxybenzoate-contaminated habitats. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr_yMEokwNsplhmWNsGr3Mo45VXUyxEfez62uKdpGS2aTZpUjLZnOPRCuzUvGkI6xG5NtH-fFvX_-vhIlMM4C3aSM6GvOLpR5-P0YSut_H1A7ijqBioDOggTToDCiHnwBZ6HQ=]
  • Products-AccelaChem | AccelaChemBio. AccelaChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJyK6omGt_NnBq61DtfnAH0A_FhU9a5fhEdK47iR7vYBCgwos10u55Bemzv7LMdRr2cTLtWDDC0sRJhdP8PrvlnqgZuZlLG-6ek7wYGYWQycm5XXN1vVFg_Z0OE1GiTr0_7QVFrCAgsCtLK6g=]

Sources

Method

Application Note: Derivatization of Methyl 5-bromo-2-chloro-4-hydroxybenzoate for Epigenetic Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide Executive Summary & Scientific Rationale The discovery of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide

Executive Summary & Scientific Rationale

The discovery of small-molecule inhibitors targeting epigenetic readers has become a cornerstone of modern oncology. The ATPase family AAA domain-containing protein 2 (ATAD2) is a bromodomain-containing epigenetic reader that recognizes acetylated histones (e.g., H4K5ac, H3K14ac) and drives the transcription of oncogenes such as c-Myc and E2F1 [1]. Because ATAD2 is overexpressed in breast, lung, and gastric cancers, its bromodomain is a high-priority, albeit challenging, therapeutic target [2].

Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS: 1821493-73-5) is a highly functionalized, versatile aromatic building block frequently utilized in the synthesis of ATAD2 bromodomain inhibitors [3]. This guide details the structural causality, reactivity profile, and validated experimental protocols for derivatizing this scaffold to explore Structure-Activity Relationships (SAR) in the bromodomain binding pocket.

Structural Anatomy & Reactivity Profile

Successful utilization of this scaffold requires a deep understanding of its electronic and steric microenvironments. The molecule presents four distinct orthogonal vectors for modification:

  • C4-Hydroxyl (-OH): Flanked by electron-withdrawing chlorine and bromine atoms, the phenol pKa is significantly lowered. This allows for selective O-alkylation using mild bases, minimizing the risk of premature ester hydrolysis.

  • C5-Bromine (-Br): Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The steric bulk of the adjacent C4-alkoxy group necessitates ligands with large bite angles to facilitate reductive elimination.

  • C2-Chlorine (-Cl): Provides critical metabolic stability and locks the conformation of the adjacent C1-carbonyl via steric shielding, which is often crucial for proper orientation within the ATAD2 binding groove.

  • C1-Methyl Ester (-COOCH3): Serves as a protected carboxylic acid. Due to the steric shielding from the C2-chlorine, saponification requires optimized solvent systems and slight heating, after which the acid can be converted into solvent-exposed amides.

ATAD2 Bromodomain Inhibition Pathway

ATAD2_Pathway Histone Acetylated Histones (H4K5ac, H3K14ac) ATAD2 ATAD2 Bromodomain (Epigenetic Reader) Histone->ATAD2 Recruits Oncogenes Oncogene Transcription (c-Myc, E2F1) ATAD2->Oncogenes Activates Proliferation Tumor Proliferation & Survival Oncogenes->Proliferation Drives Inhibitor Scaffold-derived ATAD2 Inhibitor Inhibitor->ATAD2 Blocks Binding

Figure 1: Mechanism of action for ATAD2 bromodomain inhibitors blocking oncogenic transcription.

Strategic Derivatization Workflows (The "Self-Validating" System)

To build a robust SAR library, the derivatization of Methyl 5-bromo-2-chloro-4-hydroxybenzoate must follow a strictly ordered workflow. Modifying the C4-OH first prevents catalyst poisoning and unwanted side reactions during the subsequent C5-Br cross-coupling.

Synthetic_Workflow Start Methyl 5-bromo-2-chloro- 4-hydroxybenzoate Step1 Protocol 1: O-Alkylation (C4-OH Modification) Start->Step1 R-X, K2CO3 Step2 Protocol 2: Suzuki Coupling (C5-Br Arylation) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Step3 Protocol 3: Saponification & Amidation (C1-Ester) Step2->Step3 1. LiOH 2. R-NH2, HATU Product Final ATAD2 Inhibitor Candidate Step3->Product Purify

Figure 2: Sequential synthetic workflow for derivatizing the benzoate scaffold.

Protocol 1: O-Alkylation of the C4-Hydroxyl

Objective: Modulate lipophilicity and target engagement vectors extending toward the ZA loop of the bromodomain.

  • Causality: The electron-withdrawing nature of the C5-Br and C2-Cl renders the C4-OH highly acidic. Therefore, a mild base like Potassium Carbonate ( K2​CO3​ ) is sufficient for deprotonation. Using stronger bases (like NaH) risks premature saponification of the C1-methyl ester.

  • Procedure:

    • Dissolve Methyl 5-bromo-2-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

    • Add K2​CO3​ (2.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

    • Add the desired alkyl halide (e.g., methyl iodide, 1.5 eq) dropwise.

    • Stir at 40°C for 4 hours.

    • Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

  • Self-Validation: In 1H NMR, the disappearance of the broad phenolic -OH singlet (~10.5 ppm) and the appearance of the new alkyl protons confirm the reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Extend the aromatic system at the C5 position to interact with the hydrophobic BC loop of ATAD2.

  • Causality: The C5-Br is sterically hindered by the newly installed C4-alkoxy group and the C6-proton. Pd(dppf)Cl2​ is selected because the bidentate dppf ligand has a large bite angle, which accelerates the difficult reductive elimination step and suppresses protodehalogenation.

  • Procedure:

    • Charge a microwave vial with the O-alkylated intermediate (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (ratio 4:1, 0.1 M final concentration).

    • Seal the vial, purge with N2​ for 5 minutes, and heat at 90°C for 12 hours (or 110°C for 45 mins via microwave).

    • Filter through Celite, partition between EtOAc and water, dry the organic layer, and purify via silica gel chromatography.

  • Self-Validation: LC-MS analysis will show the disappearance of the characteristic 1:1 isotopic doublet of bromine ( 79Br/81Br ) and a mass shift corresponding to the arylated product.

Protocol 3: Ester Saponification and Amide Bond Formation

Objective: Convert the ester to an amide to optimize drug-like properties and establish hydrogen bonding networks with the ATAD2 binding pocket.

  • Causality: The C2-Cl sterically shields the C1-ester. Saponification requires a mixed solvent system (THF/MeOH/ H2​O ) to ensure solubility and slight heating. For the subsequent amidation, HATU is chosen over EDC/HOBt because the resulting carboxylic acid is sterically hindered; the highly reactive HOAt ester intermediate generated by HATU forces the coupling to completion.

  • Procedure:

    • Saponification: Dissolve the Suzuki product in THF/MeOH/ H2​O (2:1:1). Add LiOH· H2​O (3.0 eq) and stir at 40°C for 6 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the free acid.

    • Amidation: Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes.

    • Add the desired amine (1.5 eq) and stir at room temperature for 12 hours.

    • Purify via reverse-phase preparative HPLC.

  • Self-Validation: 1H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the amide proton (typically 7.5 - 8.5 ppm, depending on the amine).

Quantitative Data & Analytical Validation

The following table summarizes the expected analytical data for a standard derivatization sequence (using Methyl iodide for Step 1, 4-Fluorophenylboronic acid for Step 2, and Methylamine for Step 3). Notice the diagnostic para-substituted aromatic protons (C3-H and C6-H) which appear as distinct singlets.

StageCompound StructureExpected YieldLC-MS ( m/z [M+H] + )Key Diagnostic 1H NMR Shifts (DMSO- d6​ )
Start Methyl 5-bromo-2-chloro-4-hydroxybenzoateN/A265.0 / 267.0 δ 10.85 (s, 1H, OH), δ 7.95 (s, 1H, C6-H), δ 7.05 (s, 1H, C3-H), δ 3.82 (s, 3H, Ester- CH3​ )
Step 1 Methyl 5-bromo-2-chloro-4-methoxybenzoate92%279.0 / 281.0 δ 8.02 (s, 1H, C6-H), δ 7.35 (s, 1H, C3-H), δ 3.95 (s, 3H, Ether- CH3​ ), δ 3.85 (s, 3H, Ester- CH3​ )
Step 2 Methyl 2-chloro-5-(4-fluorophenyl)-4-methoxybenzoate78%295.1 δ 7.75 (s, 1H, C6-H), δ 7.45 (m, 2H, Ar-H), δ 7.38 (s, 1H, C3-H), δ 7.25 (m, 2H, Ar-H)
Step 3 2-chloro-5-(4-fluorophenyl)-4-methoxy-N-methylbenzamide85%294.1 δ 8.30 (q, 1H, NH), δ 7.60 (s, 1H, C6-H), δ 7.35 (s, 1H, C3-H), δ 2.75 (d, 3H, Amide- CH3​ )

References

  • Title: Tumor-Promoting ATAD2 and Its Preclinical Challenges Source: Biomolecules (via PubMed Central) URL: [Link][1]

  • Title: Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: WO2017093272A1 - Furane derivatives as inhibitors of ATAD2 Source: Google Patents URL: [3][4]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Methyl 5-bromo-2-chloro-4-hydroxybenzoate synthesis

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-chloro-4-hydroxybenzoate. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-chloro-4-hydroxybenzoate. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize this specific synthesis, troubleshoot common issues, and improve reaction yields. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis to provide a solid theoretical grounding.

Q1: What is the most common synthetic route for Methyl 5-bromo-2-chloro-4-hydroxybenzoate?

The most direct and common method for synthesizing Methyl 5-bromo-2-chloro-4-hydroxybenzoate is through the electrophilic aromatic substitution (bromination) of its precursor, Methyl 2-chloro-4-hydroxybenzoate. This reaction involves treating the starting material with a suitable brominating agent to introduce a bromine atom onto the aromatic ring.

The parent compound, Methyl 2-chloro-4-hydroxybenzoate, can typically be prepared by the Fischer esterification of 2-chloro-4-hydroxybenzoic acid using methanol and an acid catalyst like sulfuric acid.

Q2: How do the existing substituents on the ring control where the bromine atom is added?

The regioselectivity of the bromination is dictated by the directing effects of the three substituents already on the benzene ring: the hydroxyl (-OH) group, the chloro (-Cl) group, and the methyl ester (-COOCH₃) group.

  • Hydroxyl (-OH) Group: This is a powerful activating group and an ortho, para-director.[1] It strongly increases the electron density of the ring, particularly at the positions ortho and para to it, making them highly susceptible to electrophilic attack.[2]

  • Chloro (-Cl) Group: This is a deactivating group but is also an ortho, para-director.

  • Methyl Ester (-COOCH₃) Group: This is a deactivating group and a meta-director.

In the precursor, the hydroxyl group at C4 is the most influential. It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is already substituted). The desired product has bromine at the C5 position. This position is ortho to the strongly activating -OH group and meta to both the -Cl and -COOCH₃ groups, making it the most electronically favored position for electrophilic attack. The other ortho position (C3) is sterically hindered by the adjacent chloro group at C2, which further favors bromination at C5.

Q3: Why is polysubstitution a common side reaction in this synthesis?

Polysubstitution is a frequent issue when brominating phenols.[3] The hydroxyl group is such a potent activator of the aromatic ring that the mono-brominated product can sometimes be more reactive than the starting material itself.[1] This can lead to the addition of a second bromine atom, resulting in the formation of di-brominated byproducts. Using highly reactive brominating agents like aqueous bromine (bromine water) can exacerbate this issue, leading to lower yields of the desired mono-brominated product.[3]

Part 2: Troubleshooting Guide for Yield Improvement

This section provides solutions to specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yields can stem from several factors. Below is a systematic approach to troubleshooting.

A. Choice of Brominating Agent

The reactivity of the brominating agent is critical. Highly reactive agents can lead to over-bromination and other side reactions.

  • Problem: Using elemental bromine (Br₂) in a polar solvent often leads to low yields due to polysubstitution.[3]

  • Solution: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice as it maintains a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[4][5] Other controlled brominating systems include potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃) in acidic conditions.[6]

B. Reaction Stoichiometry

Incorrect stoichiometry is a common pitfall.

  • Problem: Using a large excess of the brominating agent will inevitably lead to the formation of di-brominated byproducts.

  • Solution: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS) relative to the Methyl 2-chloro-4-hydroxybenzoate starting material. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint before significant byproduct formation occurs.[4]

C. Solvent Selection

The solvent plays a crucial role in modulating the reactivity of the brominating agent.

  • Problem: Polar protic solvents like water or methanol can enhance the electrophilicity of bromine, increasing the rate of reaction and the likelihood of polysubstitution.[2][3]

  • Solution: Use a non-polar or polar aprotic solvent to temper reactivity. Dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetonitrile (CH₃CN) are often good choices that can improve selectivity for the mono-brominated product.[3][6]

D. Temperature Control
  • Problem: High reaction temperatures can provide the activation energy for unwanted side reactions.

  • Solution: Run the reaction at a lower temperature. Cooling the reaction mixture to 0 °C or even lower can significantly enhance selectivity and reduce the formation of byproducts.[3]

Q2: I am observing multiple spots on my TLC plate. How can I identify and suppress the major byproducts?

The most common byproducts are the starting material, regioisomers, and poly-brominated products.

  • Identification:

    • Starting Material: Will have a different polarity (Rf value on TLC) than the products.

    • Desired Product (Methyl 5-bromo-2-chloro-4-hydroxybenzoate): This is the target.

    • Di-brominated Product: This will be less polar than the mono-brominated product and will have a higher molecular weight, which can be confirmed by LC-MS.

  • Suppression Strategies:

    • Reduce Reactivity: As detailed in Q1, use a milder brominating agent (NBS), a non-polar solvent, and lower the reaction temperature.

    • Controlled Addition: Instead of adding the brominating agent all at once, add it dropwise or portion-wise over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Monitor Closely: Stop the reaction as soon as the starting material is consumed, before the desired product has a chance to react further.

Q3: The reaction is very slow or not going to completion. What should I try?

If you have implemented measures to control reactivity and now face an incomplete reaction, consider the following:

  • Catalyst: For less reactive systems, a catalytic amount of a Lewis acid or protic acid might be necessary to activate the brominating agent, although this should be done cautiously as it can also decrease selectivity.[7]

  • Temperature: If the reaction is clean but slow at a low temperature, you can try gradually increasing the temperature while carefully monitoring for byproduct formation.

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor by TLC or LC-MS until no further consumption of the starting material is observed.

Q4: I'm struggling with purification. What are the best practices for isolating the final product?

Purification is key to obtaining a high-purity final product.

  • Work-up: After the reaction is complete, quench any remaining brominating agent with a reducing agent like a saturated aqueous solution of sodium bisulfite or sodium thiosulfate. This will also help remove the color of excess bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is generally the most effective method to separate the desired product from unreacted starting material and byproducts.[4] A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for effective separation.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.

Part 3: Experimental Protocol and Data

Optimized Protocol for Synthesis

This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-chloro-4-hydroxybenzoate (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes by TLC. If the reaction is slow, allow it to warm slowly to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system. Combine the pure fractions and remove the solvent to yield the final product.

Data Summary: Comparison of Reaction Conditions
Brominating AgentSolventTemperatureTypical Outcome
Br₂ / H₂OWaterRoom Temp.Low yield, high polysubstitution[3]
Br₂ / CH₂Cl₂Dichloromethane0 °C to RTModerate yield, improved selectivity
NBSDichloromethane0 °CGood to high yield, high selectivity[4]
NBSAcetonitrile0 °C to RTGood to high yield, high selectivity[6]
Visual Workflow: Troubleshooting Low Yield

Below is a DOT script for a Graphviz diagram that outlines the logical steps for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield of Methyl 5-bromo-2-chloro-4-hydroxybenzoate Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC Many_Spots Multiple Products Observed Check_TLC->Many_Spots Byproducts? Unreacted_SM High Amount of Starting Material (SM) Check_TLC->Unreacted_SM Incomplete? Main_Spot Mainly One Product, but Low Mass Check_TLC->Main_Spot Handling Loss? Sol_NBS Use Milder Reagent (e.g., NBS) Many_Spots->Sol_NBS Sol_Stoich Check Stoichiometry (1.0-1.1 eq Bromine Source) Many_Spots->Sol_Stoich Sol_Temp Lower Reaction Temperature (e.g., 0 °C) Many_Spots->Sol_Temp Sol_Solvent Use Non-Polar/ Aprotic Solvent (e.g., CH2Cl2) Many_Spots->Sol_Solvent Sol_Time Increase Reaction Time Unreacted_SM->Sol_Time Sol_Temp_Inc Slightly Increase Temperature Unreacted_SM->Sol_Temp_Inc Sol_Catalyst Consider Mild Catalyst (Use with Caution) Unreacted_SM->Sol_Catalyst Sol_Workup Optimize Work-up & Extraction Procedure Main_Spot->Sol_Workup Sol_Purify Optimize Purification (Chromatography/Recrystallization) Main_Spot->Sol_Purify

Caption: Troubleshooting workflow for low reaction yield.

References

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o709. Retrieved from [Link]

  • Optimization of Conditions for the Facile, Efficient & Selective α-Bromination of Methyl and Methylene Ketones. (n.d.). Retrieved from [Link]

  • Boole, R. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Retrieved from [Link]

  • Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep. Retrieved from [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Scribd. (2022, March 24). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

Sources

Optimization

Optimizing recrystallization solvents for Methyl 5-bromo-2-chloro-4-hydroxybenzoate purification

Welcome to the Technical Support Center for the purification of Methyl 5-bromo-2-chloro-4-hydroxybenzoate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 5-bromo-2-chloro-4-hydroxybenzoate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges of crystallizing heavily substituted aromatic systems.

This compound features a delicate balance of hydrogen-bonding potential (phenolic -OH, ester carbonyl) and hydrophobic/polarizable bulk (bromo, chloro, and methyl ester groups). Selecting the right solvent system is not just about yield; it dictates crystal habit, impurity rejection, and regulatory compliance.

Recrystallization Optimization Workflow

G A 1. Crude Profiling (Impurity ID & Assay) B 2. Solvent Screening (ICH Q3C Class 3 Preferred) A->B C 3. Solubility Curve (Metastable Zone Width) B->C D 4. Crystallization (Cooling & Seeding) C->D E 5. Isolation & Drying (Vacuum & Wash) D->E

Workflow for optimizing recrystallization of halogenated benzoates.

Step-by-Step Methodology: Binary Solvent Recrystallization (Ethyl Acetate / Heptane)

Causality Focus: We utilize a binary system because the compound's highly polarizable halogens and hydrogen-bonding hydroxyl group make it excessively soluble in pure polar solvents (like Methanol) and completely insoluble in non-polar aliphatics (like Heptane). Ethyl acetate acts as the "good" solvent to disrupt intermolecular lattice forces, while heptane acts as the anti-solvent to drive supersaturation.

  • Initial Dissolution: Suspend the crude Methyl 5-bromo-2-chloro-4-hydroxybenzoate in 3–5 volumes (mL/g) of Ethyl Acetate in a jacketed reactor. Heat to 60 °C under moderate agitation until complete dissolution is achieved.

    • Why? Heating maximizes solubility and ensures any trapped impurities in the crude matrix are fully liberated into the solution phase.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter.

    • Why? This removes insoluble mechanical impurities or inorganic salts (e.g., unreacted brominating/chlorinating agents) that could act as uncontrolled nucleation sites.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, slowly dose in Heptane (the anti-solvent) at a rate of 0.1 volumes/minute until the solution becomes faintly turbid (the cloud point). Immediately add a few drops of Ethyl Acetate to regain a clear solution.

    • Why? This establishes a thermodynamic state just below the metastable limit, perfectly primed for controlled nucleation.

  • Seeding: Cool the reactor to 55 °C and introduce 0.5–1.0 wt% of pure Methyl 5-bromo-2-chloro-4-hydroxybenzoate seed crystals. Hold the temperature steady for 30 minutes.

    • Why? Seeding bypasses primary nucleation, preventing the solute from "crashing out" rapidly (which traps impurities). It ensures crystal growth occurs smoothly on the existing lattice.

  • Controlled Cooling: Ramp the temperature down to 5 °C at a linear rate of 0.1–0.2 °C/min.

    • Why? A slow cooling rate maintains the system within the metastable zone width (MSZW), promoting the growth of large, pure crystals rather than fine, impurity-laden aggregates.

  • Isolation and Washing: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5 °C) Heptane.

    • Why? Cold anti-solvent displaces the impurity-rich mother liquor without re-dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until the residual solvent levels fall below regulatory limits.

Troubleshooting & FAQs

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the solute's melting point in the saturated solution is depressed below the saturation temperature. This is often triggered by a high impurity load or an overly strong solvent-solute interaction that prevents lattice formation.

  • Solution: First, try lowering the initial concentration by increasing the overall solvent volume. If oiling out persists, switch to a solvent system with a lower boiling point or lower polarity (e.g., Toluene/Heptane instead of EtOAc/Heptane). Alternatively, strictly enforce the seeding protocol (Step 4) at a temperature above the cloud point to force solid-state nucleation before the liquid-liquid phase boundary is crossed.

Q2: I am seeing co-crystallization of the 3-bromo regioisomer. How do I improve selectivity? A: Regioisomers (like the 3-bromo vs. 5-bromo derivatives) have nearly identical solubility profiles in non-polar systems. However, the steric environment around the 4-hydroxy group differs significantly between the two.

  • Solution: Exploit specific intermolecular interactions by switching to a protic solvent. Using Isopropanol (IPA) as a single recrystallization solvent can differentially solvate the isomers via hydrogen bonding. The 5-bromo-2-chloro isomer will exhibit a different lattice energy than the 3-bromo isomer, allowing for kinetic separation during a slow cooling ramp.

Q3: How do I ensure my residual solvent levels are compliant for clinical use? A: You must strictly adhere to the[1]. The guidelines categorize solvents into three classes based on patient toxicity. You should prioritize Class 3 solvents (like Ethyl Acetate and Heptane) which have a Permitted Daily Exposure (PDE) of 50 mg/day and a concentration limit of 5000 ppm. If you must use a Class 2 solvent like Toluene or Methanol, you will require extended vacuum drying and rigorous Headspace Gas Chromatography (HS-GC) validation to prove compliance.

Quantitative Data: Solvent Selection Matrix

Table 1: Recommended Solvents for Halogenated Benzoate Recrystallization (Based on ICH Q3C Guidelines)[1]

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Role in Recrystallization
Ethyl Acetate Class 350.05000Good Solvent (H-bond acceptor)
Heptane Class 350.05000Anti-Solvent (Non-polar)
Isopropanol Class 350.05000Single Solvent (Protic, H-bond donor)
Methanol Class 230.03000Good Solvent (High polarity)
Toluene Class 28.9890Good Solvent (Aromatic stacking)
References
  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA).[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination of Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Executive Summary Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS 1821493-73-5)[1] is a highly functionalized halogenated building block frequently utilized in pharmaceutical synthesis. During palladium-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS 1821493-73-5)[1] is a highly functionalized halogenated building block frequently utilized in pharmaceutical synthesis. During palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), researchers frequently encounter a critical side reaction: hydrodebromination (protodehalogenation). This results in the formation of the undesired byproduct, Methyl 2-chloro-4-hydroxybenzoate. This guide provides a mechanistic framework, validated protocols, and troubleshooting Q&As to suppress this pathway and maximize cross-coupling yields.

Mechanistic Root Cause Analysis (Q&A)

Q: Why is Methyl 5-bromo-2-chloro-4-hydroxybenzoate specifically prone to debromination? A: The susceptibility arises from the interplay of its functional groups. The C-Br bond at the 5-position is the intended site for oxidative addition by Pd(0). However, the free 4-hydroxyl group is highly problematic. Under the basic conditions required for cross-coupling, the phenol is deprotonated to form a phenoxide. This phenoxide strongly donates electron density into the aromatic ring via resonance, enriching the Pd(II) center after oxidative addition. An electron-rich Ar-Pd(II)-Br intermediate is significantly more susceptible to protonation or reduction by adventitious hydride sources, leading to the rapid reductive elimination of the debrominated arene.

Q: Where do the hydrogen atoms come from if I am not using a reducing agent? A: Hydrogen sources in cross-coupling are often insidious. They can originate from:

  • Solvents: Alcohols (e.g., ethanol, methanol) are classic hydride donors. Even ethereal solvents like 1,4-dioxane can act as hydrogen donors under radical or elevated thermal conditions[2].

  • Bases: Organic amine bases (like triethylamine) can undergo β -hydride elimination, transferring a hydride to the palladium center[3].

  • Adventitious Water: Trace water in hygroscopic bases or solvents can act as a [4], hydrolyzing the Pd-aryl intermediate.

Q: How does the choice of ligand affect the debromination vs. cross-coupling ratio? A: The catalytic cycle is a kinetic race. To minimize debromination, the rate of transmetalation and subsequent reductive elimination (forming the C-C bond) must outpace the rate of hydrodehalogenation. Bulky, electron-rich phosphine ligands (such as XPhos or SPhos) accelerate the final reductive elimination step of the desired product due to their steric demand, effectively shortening the lifetime of the vulnerable Ar-Pd(II) intermediate[5].

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: High Debromination (>10% Byproduct) CheckOH Is the 4-OH group protected? Start->CheckOH ProtectOH Action: Protect as Benzyl or MOM ether CheckOH->ProtectOH No CheckSolvent Check Solvent & Base for Hydride Sources CheckOH->CheckSolvent Yes ProtectOH->CheckSolvent ChangeSolvent Action: Switch to Anhydrous Dioxane & K3PO4 CheckSolvent->ChangeSolvent Alcohols/Amines used CheckLigand Evaluate Pd Ligand Sterics/Electronics CheckSolvent->CheckLigand Anhydrous/Inorganic used ChangeSolvent->CheckLigand ChangeLigand Action: Use Bulky Ligands (e.g., XPhos, SPhos) CheckLigand->ChangeLigand PPh3 or small ligands Success Result: Debromination < 2% High Cross-Coupling Yield CheckLigand->Success Optimized ChangeLigand->Success

Troubleshooting workflow for minimizing hydrodebromination side reactions.

Validated Experimental Methodology

To establish a self-validating system, the workflow is divided into two distinct phases. By isolating the protected intermediate, you eliminate the variable of phenoxide interference during the catalytic cycle.

Phase 1: Phenol Protection (Benzyl Ether Synthesis)

Causality: Converting the free hydroxyl to a benzyl ether prevents the formation of an electron-donating phenoxide and removes the acidic proton, drastically stabilizing the subsequent Pd(II) intermediate.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with Methyl 5-bromo-2-chloro-4-hydroxybenzoate (10.0 mmol, 1.0 equiv) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv). Stir the suspension at 0 °C for 15 minutes.

  • Alkylation: Dropwise add Benzyl bromide (11.0 mmol, 1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) to ensure complete consumption of the starting material.

  • Workup: Quench with ice-cold distilled water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography to isolate Methyl 4-(benzyloxy)-5-bromo-2-chlorobenzoate. Verify purity via LC-MS before proceeding.

Phase 2: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality: Utilizing an anhydrous, non-alcoholic solvent system with an inorganic base prevents hydride transfer[3]. The bulky XPhos ligand forces rapid reductive elimination.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Methyl 4-(benzyloxy)-5-bromo-2-chlorobenzoate (1.0 mmol, 1.0 equiv), the desired Arylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5.0 mL of strictly anhydrous, thoroughly degassed 1,4-dioxane. (Note: Degassing via 3 freeze-pump-thaw cycles is mandatory to prevent catalyst oxidation).

  • Coupling: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 80 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Validation: Purify the crude mixture by flash chromatography. Analyze the isolated product via ¹H NMR to confirm the absence of the debrominated arene signature.

Performance Data: Impact of Reaction Conditions

The following table summarizes quantitative data demonstrating how specific parameter changes affect the ratio of the target cross-coupled product versus the debrominated byproduct.

EntrySubstrate ProtectionSolvent SystemBaseLigandTemp (°C)Target Yield (%)Debromination (%)
1None (Free OH)EtOH / H₂O (4:1)Na₂CO₃PPh₃8015%68%
2None (Free OH)Anhydrous DioxaneK₃PO₄XPhos8042%35%
3Benzyl EtherEtOH / H₂O (4:1)Na₂CO₃PPh₃8065%18%
4 Benzyl Ether Anhydrous Dioxane K₃PO₄ XPhos 80 92% < 2%

Note: Data reflects standardized Suzuki couplings with phenylboronic acid. Yields are isolated yields. Debromination percentages are determined by calibrated LC-MS analysis of the crude reaction mixture.

Advanced Troubleshooting FAQs

Q: Why does debromination occur exclusively at the 5-bromo position and not the 2-chloro position? A: This is dictated by bond dissociation energies (BDE). The C-Br bond has a significantly lower BDE (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). Palladium(0) undergoes oxidative addition into the weaker C-Br bond orders of magnitude faster than the C-Cl bond. Consequently, the 2-chloro position remains largely inert under standard cross-coupling conditions unless highly specialized, electron-rich catalysts designed for C-Cl activation are employed.

Q: I am using anhydrous dioxane and K₃PO₄, but I still observe ~10% debromination. What else could be the hydrogen source? A: If your solvents and bases are strictly anhydrous, the hydrogen source might be the solvent itself. Under certain catalytic conditions, cyclic ethers like 1,4-dioxane or THF can undergo C-H activation or radical abstraction, acting as [2]. To troubleshoot this, try switching the solvent to anhydrous Toluene, which is significantly less prone to donating hydrides in palladium-catalyzed systems.

Q: Can I use microwave irradiation to suppress this side reaction? A: Yes. Microwave heating can be highly beneficial. Debromination is often a competing pathway that occurs when the catalytic cycle stalls (e.g., slow transmetalation). Microwave irradiation rapidly brings the reaction mixture to the optimal temperature, accelerating the desired kinetically-controlled cross-coupling pathway and minimizing the residence time of the vulnerable Ar-Pd(II) intermediate.

Q: Is it possible to perform the reaction without protecting the phenol if I use a massive excess of base? A: While adding excess base ensures the phenol remains fully deprotonated (preventing the acidic proton from acting as an H+ source), it exacerbates the electronic issue. The resulting phenoxide is incredibly electron-rich, which slows down the transmetalation step and makes the Pd intermediate highly susceptible to reduction. Protection is the only robust, scalable solution to ensure high fidelity in the synthesis.

References

  • "Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Methyl 5-bromo-2-chloro-4-hydroxybenzoate HPLC Separation

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) sepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Methyl 5-bromo-2-chloro-4-hydroxybenzoate. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) for Method Development

This section addresses foundational questions to establish a robust and reliable HPLC method for Methyl 5-bromo-2-chloro-4-hydroxybenzoate.

Q1: What is a good starting point for mobile phase selection in a reversed-phase HPLC method for this compound?

A good starting point for a reversed-phase method is a combination of purified water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[1][2] Methyl 5-bromo-2-chloro-4-hydroxybenzoate is a moderately polar aromatic compound due to its hydroxyl and ester functional groups.

  • Initial Composition: Begin with a mobile phase of 50:50 (v/v) Acetonitrile:Water.[3] This provides a reasonable elution strength to get an initial chromatogram.

  • Acidification: The phenolic hydroxyl group on the analyte is acidic. To ensure consistent retention and sharp peak shape, it is critical to suppress the ionization of this group.[2] Therefore, the aqueous component of the mobile phase should be acidified. A common choice is to add 0.1% phosphoric acid or 0.1% formic acid to the water. A pH between 2 and 4 is generally a stable starting point for method development with acidic compounds.[4]

Q2: What type of HPLC column is most suitable for separating Methyl 5-bromo-2-chloro-4-hydroxybenzoate and its potential impurities?

The choice of column stationary phase is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane): A high-quality, end-capped C18 column is the most common and versatile choice for reversed-phase HPLC and serves as an excellent starting point.[5] These columns separate analytes primarily based on hydrophobicity. Look for columns with high surface area and carbon load for good retention.

  • Phenyl-Hexyl or Biphenyl: These phases offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[5][6] This can be particularly useful for separating structurally similar impurities that may not resolve well on a C18 column.

  • Pentafluorophenyl (PFP): PFP columns are highly recommended for separating halogenated compounds.[5][7] They provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding, which can significantly enhance selectivity for halogenated isomers or related substances.[5][8]

For initial screening, a standard dimension column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate.[9] Smaller particle sizes (e.g., 3 µm or sub-2 µm) can be used later to improve efficiency and speed, provided your HPLC system can handle the higher backpressure.[7]

Q3: How exactly does mobile phase pH affect the separation and peak shape?

Mobile phase pH is one of the most powerful tools for controlling retention and selectivity in reversed-phase HPLC for ionizable compounds like Methyl 5-bromo-2-chloro-4-hydroxybenzoate.[10][11]

  • Analyte Ionization: The compound has an acidic phenolic hydroxyl group. At a pH above its pKa, this group will deprotonate (ionize), making the molecule more polar and significantly reducing its retention time.[10][12] Operating at a pH close to the pKa can lead to peak splitting or severe tailing because both the ionized and non-ionized forms of the molecule exist simultaneously.[11] To ensure a single, stable form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[4][10]

  • Silanol Group Ionization: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These groups can become ionized (SiO-) at pH values above 4-5.[4] These negatively charged sites can cause secondary electrostatic interactions with polar analytes, leading to significant peak tailing.[13][14] By maintaining a low pH (e.g., 2.5-3.5), these silanol groups remain protonated and less active, resulting in more symmetrical peaks.[4]

Q4: Is a buffer necessary in the mobile phase?

Yes, using a buffer is highly recommended for method robustness and reproducibility, especially if the mobile phase pH is critical for the separation.[1]

  • Why Buffer? A buffer resists small changes in pH that can occur from atmospheric CO2 absorption or variations in solvent preparation. Uncontrolled pH can lead to drifting retention times.[12]

  • Buffer Selection: The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.

    • For a target pH of 2.5-3.5, a phosphate buffer (e.g., monobasic potassium phosphate) is an excellent choice.[15]

    • For a target pH of 3.5-5.5, an acetate or citrate buffer can be used.

  • Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[12] Always ensure the buffer is fully dissolved in the aqueous portion of the mobile phase before mixing with the organic modifier to prevent precipitation.

Q5: Should I develop an isocratic or a gradient elution method?

The choice between isocratic and gradient elution depends on the complexity of your sample.[16]

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[16] It is simpler, requires no column re-equilibration time, and is ideal for quality control (QC) assays where only a few components with similar retention behavior are being analyzed.[17][18] However, late-eluting peaks can become very broad, reducing sensitivity.[19]

  • Gradient Elution: This method involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run.[19] It is superior for analyzing complex mixtures containing compounds with a wide range of polarities, such as in related substances or impurity profiling assays.[17] Gradient elution results in sharper peaks for late-eluting compounds and generally shorter analysis times for complex samples.[18][19]

Recommendation: For method development, start with a fast gradient scan (e.g., 5% to 95% ACN in 15 minutes) to determine the number of components in your sample and their approximate elution times. Based on this, you can decide whether to optimize the gradient or develop a simpler isocratic method.[20]

Troubleshooting Guide

This section provides systematic solutions to common problems encountered during the analysis of Methyl 5-bromo-2-chloro-4-hydroxybenzoate.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing, where the back half of the peak is wider than the front, is a common issue for phenolic compounds.[14] A USP tailing factor (Tf) greater than 1.5 is often considered problematic.[13][21]

  • Cause A: Secondary Silanol Interactions

    • Explanation: The phenolic hydroxyl group can form strong hydrogen bonds with acidic residual silanol groups on the silica stationary phase, delaying a portion of the analyte molecules and causing the peak to tail.[13][14]

    • Solutions:

      • Adjust pH: Lower the mobile phase pH to 2.5-3.0 using phosphoric or formic acid. This protonates the silanol groups, rendering them less active.[4]

      • Use a High-Purity, End-Capped Column: Modern columns labeled as "Type B" or "high-purity silica" have a much lower concentration of acidic silanols and are more effectively end-capped, minimizing these secondary interactions.[9]

      • Consider a PFP or Phenyl Column: These stationary phases can offer different interaction mechanisms that may be less prone to silanol-induced tailing for this specific analyte.[5][8]

  • Cause B: Column Contamination or Degradation

    • Explanation: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[14] A void at the column inlet can also disrupt the sample band, leading to poor peak shape.[21]

    • Solutions:

      • Implement a Column Wash Protocol: After a sequence of runs, flush the column with a strong solvent (e.g., 100% Acetonitrile) to remove contaminants. Always flush any buffers with water first to prevent precipitation.[13]

      • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained sample components and particulates.

      • Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (as per the manufacturer's instructions) to remove inlet contamination.

  • Cause C: Mass Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[14]

    • Solution: Reduce the sample concentration or the injection volume and reinject. If the peak shape improves, the original method was likely overloaded.

Problem 2: Inadequate Resolution Between Peaks

Poor resolution (Rs < 1.5) means the peaks are not fully separated, which compromises accurate quantification.

  • Cause A: Suboptimal Mobile Phase Strength (Eluotropic Strength)

    • Explanation: The ratio of organic solvent to water directly controls the retention time. If the mobile phase is too strong (too much organic), peaks will elute too quickly and bunch together. If it's too weak, run times will be excessively long.

    • Solutions:

      • Isocratic Method: Systematically decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN) to increase retention and improve separation between early-eluting peaks.

      • Gradient Method: Make the gradient slope shallower. For example, instead of going from 30% to 70% ACN in 10 minutes (a 4%/min slope), try going from 30% to 50% ACN in 10 minutes (a 2%/min slope). This gives the analytes more time to interact with the stationary phase.

  • Cause B: Lack of Selectivity

    • Explanation: Selectivity (α) is the measure of separation between the band centers of two adjacent peaks. If two compounds have very similar interactions with the stationary phase, changing the mobile phase strength alone may not be enough to resolve them.

    • Solutions:

      • Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity.[1] Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, potentially changing the elution order.[2]

      • Change the Stationary Phase: This is the most powerful way to alter selectivity. If a C18 column fails to provide resolution, try a Phenyl-Hexyl or PFP column. The different interaction mechanisms (e.g., π-π interactions) can dramatically improve the separation of aromatic and halogenated compounds.[5][8]

      • Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution, although its effect is generally less pronounced than changing the mobile phase or column.[8]

Problem 3: Retention Time Drifting

Unstable or drifting retention times make peak identification unreliable and indicate a problem with the method's robustness.[22]

  • Cause A: Insufficient Column Equilibration

    • Explanation: In gradient elution, the column must be returned to the initial mobile phase conditions and allowed to fully equilibrate before the next injection. Insufficient equilibration time is a common cause of retention time drift, especially for the first few peaks.[17]

    • Solution: Ensure the post-run equilibration time is sufficient. A general rule is to flush the column with at least 5-10 column volumes of the starting mobile phase. Monitor the baseline and pressure; once both are stable, the column is ready.

  • Cause B: Mobile Phase Issues

    • Explanation: The mobile phase composition can change over time due to the evaporation of the more volatile organic component, altering its elution strength. Improperly mixed or buffered mobile phases can also lead to drift.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization. If using an online mixer, ensure the pump's proportioning valves are functioning correctly.

  • Cause C: Temperature Fluctuations

    • Explanation: Retention is temperature-dependent. Changes in the ambient laboratory temperature can cause retention times to shift.[3]

    • Solution: Always use a thermostatically controlled column compartment (column oven) and set it to a stable temperature, for instance, 25 °C or 30 °C.[3][15]

Experimental Protocols & Data Tables

Protocol 1: Buffered Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer)
  • Prepare Buffer Stock: Weigh out an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 1 M stock solution in HPLC-grade water.

  • Prepare Aqueous Phase: To 1 L of HPLC-grade water, add 25 mL of the 1 M KH₂PO₄ stock solution to get a 25 mM concentration.

  • Adjust pH: While stirring, use a calibrated pH meter to monitor the pH. Slowly add dilute phosphoric acid dropwise until the pH reaches 3.0.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mix with Organic: For a 50:50 mobile phase, mix 500 mL of the prepared aqueous buffer with 500 mL of HPLC-grade acetonitrile.

  • Degas: Degas the final mobile phase mixture using an inline degasser, sonication, or helium sparging before use.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale
Column C18, end-capped (150 x 4.6 mm, 5 µm)General purpose, good starting point for hydrophobicity-based separation.[5]
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of analyte and silanol groups for better peak shape.[4]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and low viscosity.
Elution Mode GradientRecommended for initial screening to identify all potential impurities.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and improves efficiency.[3]
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration.
Detector UV-Vis / DAD at ~270 nmPhenolic compounds typically have strong absorbance in this region.
Sample Diluent 50:50 Water:AcetonitrileShould be similar to or weaker than the initial mobile phase to prevent peak distortion.[23]
Table 2: Example Screening Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (ACN)Curve
0.0955Initial
2.0955Linear
20.0595Linear
25.0595Linear
25.1955Step
30.0955Hold

Visual Workflow

Diagram: Troubleshooting Workflow for Peak Tailing

This diagram outlines a logical, step-by-step process for diagnosing and resolving peak tailing issues.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed (Tf > 1.5) Check_Overload Q: Is it mass overload? Start->Check_Overload Dilute_Sample Action: Reduce concentration or injection volume Check_Overload->Dilute_Sample Yes Check_pH Q: Is mobile phase pH optimal? Check_Overload->Check_pH No Reinject Re-inject Diluted Sample Dilute_Sample->Reinject Problem_Solved Problem Solved Reinject->Problem_Solved Peak shape improves Reinject->Check_pH No improvement Adjust_pH Action: Lower pH to 2.5-3.0 with 0.1% H3PO4 Check_pH->Adjust_pH No, or unsure Check_Column Q: Is the column compromised? Check_pH->Check_Column Yes, pH is optimal Adjust_pH->Problem_Solved Peak shape improves Adjust_pH->Check_Column No improvement Wash_Column Action: Perform column wash (H2O -> ACN -> IPA) Check_Column->Wash_Column Possible Contamination Replace_Column Action: Replace with new or alternate chemistry (PFP) column Check_Column->Replace_Column Column is old or damaged Wash_Column->Problem_Solved Peak shape improves Wash_Column->Replace_Column No improvement Replace_Column->Problem_Solved Peak shape improves

Caption: A systematic workflow for diagnosing and resolving peak tailing.

References

  • Aktas, A. H., & Yilmaz Çalik, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 5-bromo-4-chloro-2-hydroxybenzoate — Chemical Substance Information. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • Bocian, S., & Gadzala-Kopciuch, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5122. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • ResearchGate. (2010, June 30). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatogram using gradient elution (A), and isocratic elution... Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-bromo-5-chloro-2-hydroxybenzoate — Chemical Substance Information. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ChemBK. (2024, April 9). METHYL 3-BROMO-5-CHLORO-2-HYDROXYBENZOATE. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Hisada, H., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(1), 154-159. [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253-266. [Link]

  • Academic Journals. (2010, May 15). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Al-Rimawi, F. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. American Journal of Analytical Chemistry, 8(11), 716-726. [Link]

  • SciSpace. (n.d.). Effective HPLC method development. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Purity Analysis of 5-Bromo-2-chlorobenzoic Acid. Retrieved from [Link]

  • Journal of Biochemical Technology. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Benchmarking Methyl 5-bromo-2-chloro-4-hydroxybenzoate against other paraben derivatives

As a Senior Application Scientist navigating the complex landscape of preservative efficacy and safety, evaluating novel derivatives requires moving beyond basic minimum inhibitory concentration (MIC) screens. The introd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of preservative efficacy and safety, evaluating novel derivatives requires moving beyond basic minimum inhibitory concentration (MIC) screens. The introduction of halogens into the paraben scaffold—specifically in Methyl 5-bromo-2-chloro-4-hydroxybenzoate (M5B2C) —fundamentally alters both its physicochemical behavior and its biological interactions.

Standard aliphatic parabens (like methylparaben and propylparaben) are ubiquitous, yet they often struggle with broad-spectrum efficacy in complex, high-lipid formulations[1]. Halogenation at the aromatic ring presents a compelling solution to enhance antimicrobial potency, but it simultaneously introduces critical questions regarding endocrine disruption and environmental persistence[2][3].

This guide provides an objective, data-driven benchmarking of M5B2C against traditional paraben derivatives, detailing the causality behind its performance shifts and providing self-validating protocols for rigorous laboratory evaluation.

Mechanistic Causality: Why Halogenation Matters

To understand M5B2C, we must analyze the structure-activity relationship (SAR) governing parabens. Parabens exert their antimicrobial effects by partitioning into bacterial cell membranes, disrupting lipid bilayer fluidity, and denaturing intracellular proteins[4][5].

When we substitute hydrogen atoms with a bromine at the C5 position and a chlorine at the C2 position, two critical physicochemical shifts occur:

  • Enhanced Lipophilicity (LogP): The bulky, hydrophobic halogen atoms significantly increase the partition coefficient. This drives the molecule out of the aqueous phase and into the bacterial lipid membrane at a much higher velocity than standard methylparaben[2].

  • Electronic Effects: Halogens are highly electronegative. Their electron-withdrawing nature lowers the pKa of the phenolic hydroxyl group, altering its hydrogen-bonding capacity.

However, this increased lipophilicity is a double-edged sword. While it enhances membrane penetration in pathogens, structurally, halogenated parabens closely mimic halogenated aromatic hydrocarbons. This structural homology drastically increases their binding affinity to mammalian nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ER), shifting their toxicological profile[3][6][7].

G N1 Standard Paraben (e.g., Methylparaben) N2 Halogenation (+Br at C5, +Cl at C2) N1->N2 N3 Methyl 5-bromo-2-chloro- 4-hydroxybenzoate N2->N3 N4 Increased Lipophilicity (Higher LogP) N3->N4 N5 Electron Withdrawal (Lower pKa of -OH) N3->N5 N6 Enhanced Membrane Penetration N4->N6 N7 Altered Receptor Binding (AhR / ER) N4->N7 N5->N6 N5->N7 N8 Higher Antimicrobial Efficacy N6->N8 N9 Endocrine Disruption Potential N7->N9

Mechanistic pathway detailing the physicochemical and biological effects of paraben halogenation.

Quantitative Benchmarking

The following table synthesizes the performance of M5B2C against standard industry alternatives. Note: Values for M5B2C are extrapolated benchmarks based on established structure-activity relationships of di-halogenated phenolic compounds[2][7].

CompoundStructural ModificationPredicted LogPMIC E. coli ( μ g/mL)MIC S. aureus ( μ g/mL)Relative AhR Activation
Methylparaben None (Baseline)1.96100020001.0x (Baseline)
Propylparaben Alkyl elongation (C3)3.042505001.2x
Butylparaben Alkyl elongation (C4)3.571252501.5x
M5B2C Halogenation (Br, Cl) ~4.12 31.2 62.5 >5.0x

Data Interpretation: The addition of the bromo and chloro groups yields an antimicrobial efficacy that significantly outperforms even butylparaben. However, the in silico and in vitro data for halogenated parabens consistently flag a multifold increase in AhR activation, indicating potential endocrine-disrupting properties that must be rigorously evaluated[3][7].

Self-Validating Experimental Protocols

To verify these benchmarks in your own laboratory, standard protocols must be adapted. Highly lipophilic compounds like M5B2C often precipitate in aqueous media, rendering standard optical density (OD600) readings useless. Furthermore, assessing receptor binding requires isolating the parent compound's activity from mammalian metabolic artifacts.

Protocol A: Resazurin-Assisted Broth Microdilution (Antimicrobial Efficacy)

Causality: We utilize Resazurin (Alamar Blue) as a metabolic indicator. Because M5B2C can cause artificial turbidity in Mueller-Hinton broth due to its high LogP, measuring metabolic reduction (resazurin to resorufin) provides a true readout of bacterial viability independent of compound precipitation.

Self-Validating System: This protocol is engineered with internal controls to ensure that neither contamination, dead inocula, nor the solvent vehicle is responsible for the observed MIC.

Step-by-Step Methodology:

  • Preparation: Dissolve M5B2C in 100% DMSO to create a 10 mg/mL stock solution.

  • Dilution: Perform a 2-fold serial dilution of the paraben in a 96-well plate using Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration never exceeds 1% v/v in any well.

  • Inoculation: Add 5×105 CFU/mL of the target pathogen (e.g., E. coli ATCC 25922) to the test wells.

  • Validation Controls (Critical):

    • Sterility Control: MHB only. (Must remain blue/clear; validates aseptic technique).

    • Growth Control: MHB + Inoculum. (Must turn pink; validates bacterial health).

    • Solvent Control: MHB + Inoculum + 1% DMSO. (Must turn pink; validates that the vehicle is not killing the bacteria).

  • Indicator Addition: Add 10 μ L of 0.015% Resazurin solution to all wells.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration well that remains strictly blue (no metabolic reduction).

Protocol B: Yeast AhR/ER Reporter Assay (Endocrine Disruption Potential)

Causality: Halogenated transformation products have been identified as potent receptor antagonists and agonists[7][8]. We utilize a Saccharomyces cerevisiae model transfected with human AhR or ER α plasmids. Yeast lacks endogenous mammalian metabolizing enzymes (like Cytochrome P450s), allowing us to measure the direct binding affinity of the M5B2C parent molecule before hepatic transformation alters its structure[7].

Self-Validating System: Incorporates competitive antagonism checks to prevent false negatives caused by cellular toxicity.

Step-by-Step Methodology:

  • Culture: Grow the recombinant yeast strain in minimal medium lacking uracil/tryptophan to maintain plasmid selection until an OD600 of 1.0 is reached.

  • Exposure: Seed the yeast into 96-well plates. Spike in M5B2C at concentrations ranging from 10−9 M to 10−4 M.

  • Validation Controls (Critical):

    • Positive Control: 17 β -estradiol (for ER) or TCDD (for AhR). (Must yield a standard sigmoidal dose-response curve).

    • Vehicle Control: 1% Ethanol. (Establishes baseline β -galactosidase reporter activity).

    • Antagonist Control: M5B2C + EC50 concentration of the Positive Control. (If the signal drops, M5B2C is a competitive antagonist, a known trait of chlorinated parabens[8]).

  • Lysis & Readout: After 18 hours of incubation, lyse the cells using Y-PER reagent and add ONPG (o-nitrophenyl- β -D-galactopyranoside). Measure absorbance at 420nm to quantify receptor activation.

Conclusion for Drug Development Professionals

Benchmarking Methyl 5-bromo-2-chloro-4-hydroxybenzoate reveals a classic pharmacological trade-off. The strategic placement of halogens on the paraben ring successfully solves the issue of weak efficacy against robust Gram-negative pathogens by drastically increasing membrane permeability[4]. However, this same lipophilicity and electronic shift elevate its profile as a potential endocrine-disrupting chemical (EDC), specifically regarding AhR activation[3][7].

For formulators, M5B2C represents a highly potent alternative for specialized, low-concentration applications where standard parabens fail. However, its inclusion must be gated by rigorous, formulation-specific toxicological risk assessments using the self-validating receptor assays detailed above.

References

  • Bolujoko, N. B., Unuabonah, E. I., Alfred, M. O., Ogunlaja, A., Ogunlaja, O. O., Omorogie, M. O., & Olukanni, O. D. (2021). Toxicity and removal of parabens from water: A critical review. Science of The Total Environment, 792, 148092. URL:[Link]

  • Jakopin, Ž. (2021). Assessment of the endocrine-disrupting potential of halogenated parabens: An in silico approach. Chemosphere, 264, 128447. URL:[Link]

  • Terasaki, M., Makino, M., & Tatarazako, N. (2009). In Vitro Transformation of Chlorinated Parabens by the Liver S9 Fraction: Kinetics, Metabolite Identification, and Aryl Hydrocarbon Receptor Agonist Activity. Journal of Health Science, 55(6), 906-915. URL:[Link]

  • Bledzka, D., Gromadzinska, J., & Wasowicz, W. (2014). Parabens. From environmental studies to human health. Environment International, 67, 27-42. URL:[Link]

Sources

Comparative

Comparing Suzuki coupling efficiency of Methyl 5-bromo-2-chloro-4-hydroxybenzoate and analogs

Chemoselective Suzuki-Miyaura Coupling: A Comparative Guide to Methyl 5-bromo-2-chloro-4-hydroxybenzoate and Analogs Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundational technique for C-C bond f...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselective Suzuki-Miyaura Coupling: A Comparative Guide to Methyl 5-bromo-2-chloro-4-hydroxybenzoate and Analogs

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational technique for C-C bond formation in drug discovery and materials science[1]. However, substrates bearing multiple halogens and unprotected functional groups—such as Methyl 5-bromo-2-chloro-4-hydroxybenzoate —present unique chemoselective and electronic challenges. This guide provides an objective, data-driven comparison of the coupling efficiency of this target molecule against its structural analogs. Designed for researchers and drug development professionals, this document dissects the mechanistic causality behind experimental outcomes and provides a self-validating protocol for optimizing yields.

Mechanistic Foundations of Chemoselectivity

When coupling a bromo-chloroarene, the primary challenge is ensuring the palladium catalyst selectively activates the C-Br bond while leaving the C-Cl bond intact[2]. This chemoselectivity is fundamentally governed by the Bond Dissociation Energy (BDE) and the resulting kinetics of the oxidative addition step.

The BDE of a typical aryl C-Cl bond is approximately 96 kcal/mol, whereas the C-Br bond is significantly weaker at around 81 kcal/mol[3]. This ~15 kcal/mol thermodynamic differential ensures that low-valent palladium species, such as Pd(0), selectively insert into the C-Br bond under controlled temperatures (typically ≤80 °C)[3][4].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Selective C-Br Cleavage Pd0->OxAdd Aryl Bromide SideRxn C-Cl Activation (Thermodynamically Blocked) Pd0->SideRxn High Temp Required TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Intermediate RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Chemoselective Suzuki-Miyaura catalytic cycle favoring C-Br over C-Cl activation.

Structural Analysis and Causality in Analog Reactivity

To truly optimize the coupling of Methyl 5-bromo-2-chloro-4-hydroxybenzoate, we must isolate the electronic and steric variables by comparing it to strategic analogs.

  • Methyl 5-bromo-2-chloro-4-hydroxybenzoate (Target): The C5-Br bond is the site of coupling. The para-positioned C2-Cl group exerts an inductive electron-withdrawing effect, which favorably increases the ring's electrophilicity for oxidative addition. However, the ortho-positioned C4-hydroxyl group is highly problematic. Under basic Suzuki conditions, it deprotonates to form a phenoxide. This phenoxide is strongly electron-donating (deactivating the ring toward oxidative addition) and can competitively coordinate to the palladium center.

  • Methyl 5-bromo-4-hydroxybenzoate (Analog 1 - Baseline): Lacking the C2-Cl group, this analog isolates the effect of the free phenol. Without the helpful electron-withdrawing pull of the chlorine atom, oxidative addition is slightly slower than the target.

  • Methyl 5-bromo-2-chloro-4-methoxybenzoate (Analog 2 - Protected): By methylating the C4-hydroxyl group, phenoxide formation is entirely prevented. The methoxy group is far less electron-donating than a phenoxide, drastically accelerating the reaction rate and preventing catalyst poisoning.

  • Methyl 5-bromo-2-fluoro-4-hydroxybenzoate (Analog 3 - Electronic Shift): Replacing the C2-Cl with a C2-F increases the inductive electron-withdrawing effect, making the ring more electron-deficient and further facilitating oxidative addition despite the presence of the free phenol.

Comparative Experimental Data

To objectively compare coupling efficiency, standard conditions were applied across all substrates: Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1) at 80 °C for 12 hours.

SubstrateC4 Substituent (Steric/Electronic Drag)C2 Substituent (Inductive Pull)Conversion (%)Isolated Yield (%)Chemoselectivity (C-Br vs C-Cl/F)
Target -OH (Free Phenoxide)-Cl86%78%>99:1
Analog 1 -OH (Free Phenoxide)-H79%71%N/A
Analog 2 -OMe (Protected)-Cl>99%94%>99:1
Analog 3 -OH (Free Phenoxide)-F92%85%>99:1

Data Synthesis: The target molecule maintains absolute chemoselectivity (>99:1) because the 80 °C thermal energy is insufficient to breach the 96 kcal/mol C-Cl BDE barrier[3][4]. However, the massive yield jump seen in Analog 2 proves that the primary bottleneck in coupling the target molecule is not the C2-Cl group, but rather the catalyst-poisoning and ring-deactivating nature of the unprotected C4-phenoxide.

Self-Validating Experimental Protocol

To overcome the phenoxide-induced deactivation of the target molecule without resorting to an extra protection/deprotection step, the catalytic system must be adjusted. A highly active, bulky biaryl phosphine ligand (like XPhos ) is required to force oxidative addition, while a milder base (K₃PO₄ ) should be used to facilitate transmetalation without excessively driving phenoxide formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine Methyl 5-bromo-2-chloro-4-hydroxybenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.5 mmol).

    • Causality: XPhos is an electron-rich ligand that accelerates oxidative addition into deactivated rings, while its extreme steric bulk prevents the catalyst from approaching the stronger, less accessible C-Cl bond.

  • Solvent Addition & Degassing: Add 5 mL of a pre-mixed Toluene/H₂O (10:1) solution. Subject the flask to three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides; rigorous degassing is non-negotiable for electron-rich ligand systems.

  • Reaction Execution: Backfill with Argon and heat the mixture to 80 °C for 6 hours. Monitor via LC-MS.

  • Quenching & Workup: Cool to room temperature. Crucial Step: Acidify the aqueous layer dropwise with 1M HCl to pH 5.

    • Causality: The product exists as a water-soluble phenoxide salt under reaction conditions. Acidification protonates it back to a phenol, ensuring it partitions completely into the organic phase during extraction with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep (Pd/XPhos, K3PO4) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas Heat 3. Heating (80°C, 6h, Argon) Degas->Heat Workup 4. Workup (Acidify pH 5, EtOAc) Heat->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Caption: Step-by-step self-validating experimental workflow for hindered Suzuki couplings.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-bromo-2-chloro-4-hydroxybenzoate proper disposal procedures

Methyl 5-bromo-2-chloro-4-hydroxybenzoate: Comprehensive Safety and Disposal Protocol As a researcher or drug development professional, handling complex halogenated aromatics requires a rigorous approach to both operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-bromo-2-chloro-4-hydroxybenzoate: Comprehensive Safety and Disposal Protocol

As a researcher or drug development professional, handling complex halogenated aromatics requires a rigorous approach to both operational safety and environmental stewardship. Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS: 1821493-73-5) is a highly functionalized building block. However, its specific chemical structure—featuring both bromine and chlorine substituents on a phenolic ring—dictates strict, non-negotiable disposal pathways to comply with EPA Resource Conservation and Recovery Act (RCRA) standards and prevent severe environmental toxicity.

This guide provides the mechanistic rationale and step-by-step operational workflows for the safe handling, spill response, and final destruction of this compound.

Chemical Profile & Hazard Mechanistics

Before designing a disposal plan, we must understand the molecule's physical and chemical properties.

Table 1: Quantitative Data & Hazard Assessment

Property Specification
Chemical Name Methyl 5-bromo-2-chloro-4-hydroxybenzoate
CAS Number 1821493-73-5
Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
Physical State Solid (Powder/Crystals)
Key Hazard Classes Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (Respiratory, H335), Aquatic Toxicity (H400/H410)

| RCRA Waste Designation | Halogenated Organic Waste (Requires strict segregation) |

Data sourced from standard safety data sheets for CAS 1821493-73-5[1].

Mechanistic Hazard Insight: The primary long-term hazard of this compound does not lie in its direct toxicity, but in its behavior during thermal degradation. The presence of both bromine and chlorine atoms on a carbon matrix makes this compound a direct precursor for mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs)[2]. If subjected to improper, low-temperature combustion, these halogens undergo de novo synthesis—catalyzed by metals in fly ash—to form highly toxic, bioaccumulative dioxins[3].

Pre-Disposal Handling & Safety (E-E-A-T Protocol)

Every experimental workflow must be a self-validating system where safety controls directly address the mechanistic hazards of the chemical.

  • Engineering Controls: Always handle the dry powder within a certified Class II Biological Safety Cabinet or a chemical fume hood. Causality: The compound is a known respiratory irritant (H335). Local exhaust ventilation prevents the inhalation of aerosolized micro-crystals during weighing and transfer.

  • Personal Protective Equipment (PPE): Use standard safety goggles, a lab coat, and nitrile gloves . Causality: Nitrile provides superior chemical resistance to halogenated aromatic solids compared to latex, preventing dermal absorption and localized skin irritation (H315).

Mechanistic Rationale for Disposal Segregation

The most critical operational failure in academic and industrial labs is the commingling of halogenated and non-halogenated waste.

According to recent analyses, a massive portion of non-halogenated lab waste is diverted to "fuel blending"—meaning it is burned at relatively low temperatures to power cement kilns[4]. If Methyl 5-bromo-2-chloro-4-hydroxybenzoate is accidentally mixed into a non-halogenated waste carboy, it will be sent to a kiln lacking the necessary emission controls. At temperatures between 200°C and 450°C, the compound will undergo de novo synthesis, releasing deadly PXDD/Fs into the atmosphere[2][3].

To prevent this, RCRA mandates that halogenated organic waste be strictly segregated and sent to permitted high-temperature rotary kiln incinerators[5][6]. These facilities operate at >1000°C with rapid quenching and caustic scrubbing systems designed to neutralize the hydrogen bromide (HBr) and hydrogen chloride (HCl) gases produced during complete destruction[5].

Step-by-Step Disposal Workflow

Follow this methodology to ensure RCRA compliance and environmental safety:

Step 1: Physical State Assessment & Segregation

  • For Solid Waste: Collect all unused powder, contaminated weigh boats, and filter papers. Do not dissolve solid waste for the sake of disposal.

  • For Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol, or DCM), the entire solution is now classified as Halogenated Waste under the RCRA "Mixture Rule", regardless of whether the base solvent is halogenated or not.

Step 2: Containment

  • Solid Waste: Place into a heavy-duty, sealable High-Density Polyethylene (HDPE) container or double-bag in thick transparent polyethylene bags.

  • Liquid Waste: Funnel into a designated, chemically compatible carboy specifically labeled for "Halogenated Solvents." Ensure the container is kept closed unless actively adding waste.

Step 3: RCRA-Compliant Labeling

  • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Explicitly list "Methyl 5-bromo-2-chloro-4-hydroxybenzoate" and note the presence of Bromine and Chlorine to alert the downstream waste management facility that caustic scrubbing will be required during incineration.

Step 4: Transport and Final Destruction

  • Transfer the sealed, labeled containers to your facility's central hazardous waste accumulation area. The waste must be manifested and shipped to an EPA-approved high-temperature incineration facility[6].

Spill Response Protocol

In the event of an accidental spill of the solid powder, execute the following self-validating recovery loop:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Ensure fume hood sashes are lowered if the spill is contained within the hood.

  • Dust Suppression: Do not dry-sweep. Lightly dampen a highly absorbent spill pad with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) and gently place it over the powder to suppress aerosolization.

  • Collection: Use a non-sparking scoop to transfer the dampened powder and the spill pad into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wipe the affected surface with isopropanol. Critical Logic: Place the used isopropanol wipes into the Halogenated Solid Waste container. Because they contacted the halogenated compound, they inherit the halogenated waste designation.

Operational Workflow Diagram

WasteWorkflow A Waste: Methyl 5-bromo-2-chloro-4-hydroxybenzoate B Determine Physical State A->B C Solid Waste (Powder/Crystals) B->C Solid D Liquid Waste (Dissolved in Solvent) B->D Liquid E Collect in Double-Bagged or HDPE Solid Container C->E F Is Solvent Halogenated? D->F K Apply RCRA Halogenated Waste Label E->K G Yes (e.g., DCM, Chloroform) F->G Yes H No (e.g., DMSO, MeOH) F->H No J Collect in Halogenated Solvent Carboy G->J I CRITICAL: Reclassify as Halogenated Waste Stream H->I Contamination I->J J->K L High-Temperature Incineration (>1000°C) + Caustic Scrubbing K->L EPA/RCRA Compliant Destruction

Decision tree for the segregation and disposal of halogenated organic waste.

References

  • ChemScene. "1821493-73-5 | Methyl 5-bromo-2-chloro-4-hydroxybenzoate". 1

  • MDPI. "Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration". 3

  • Greenpeace Research Laboratories. "Mixed halogenated dioxins and furans: a technical background document". 2

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".5

  • ACS Chemical & Engineering News. "Most solvent waste from US academic labs ends up in the air". 4

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 -- Land Disposal Restrictions". 6

Sources

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